(S)-Methyl morpholine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-morpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTITWBGWTASYEG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680188 | |
| Record name | Methyl (2S)-morpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314999-01-3 | |
| Record name | Methyl (2S)-morpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Methyl Morpholine-2-carboxylate
This technical guide provides a comprehensive overview of (S)-Methyl morpholine-2-carboxylate, a valuable chiral building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.
Introduction to a Versatile Chiral Scaffold
(S)-Methyl morpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring chiral at the C-2 position. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles[1][2]. The specific stereochemistry and the presence of a reactive ester functional group make the (S)-enantiomer a crucial intermediate in the asymmetric synthesis of various biologically active molecules, including pharmaceuticals[3][4][5].
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of (S)-Methyl morpholine-2-carboxylate are paramount for its effective use in research and development. It is most commonly available as its hydrochloride salt to improve stability and handling.
| Property | Value | Source |
| Chemical Name | (S)-Methyl morpholine-2-carboxylate hydrochloride | N/A |
| CAS Number | 1417789-45-7 | N/A |
| Molecular Formula | C₆H₁₂ClNO₃ | N/A |
| Molecular Weight | 181.62 g/mol | N/A |
| Racemic CAS Number | 135782-19-3 | [6] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (S)-Methyl morpholine-2-carboxylate is a key challenge. While several general methods for the synthesis of chiral morpholines exist[7][8][9], this guide will focus on a practical, multi-step approach adapted from the synthesis of analogous chiral morpholine derivatives, such as the intermediate used in the synthesis of the antidepressant (S,S)-Reboxetine[3][10].
The overall synthetic strategy involves the construction of the chiral morpholine ring from a readily available chiral starting material, followed by functional group manipulation to introduce the methyl ester.
Caption: Proposed synthetic workflow for (S)-Methyl morpholine-2-carboxylate HCl.
Part 1: Synthesis of N-Protected (S)-2-hydroxymethylmorpholine
This initial phase focuses on constructing the chiral morpholine ring. The choice of the nitrogen protecting group (e.g., Boc, Cbz, or Benzyl) is critical as it influences reaction conditions and the final deprotection strategy. A benzyl group is often chosen for its stability and ease of removal via hydrogenolysis.
Step-by-Step Protocol:
-
N-Alkylation: To a solution of (S)-3-amino-1,2-propanediol in a suitable solvent such as methanol, add potassium carbonate and benzyl bromide. The reaction is typically stirred at room temperature overnight.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Cyclization: The crude N-benzylated intermediate is then subjected to a cyclization reaction to form the morpholine ring. A common method involves reaction with a dielectrophile, such as bis(2-chloroethyl) ether, in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF.
-
Purification: The resulting N-benzyl-(S)-2-hydroxymethylmorpholine is purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of a chiral starting material, (S)-3-amino-1,2-propanediol, ensures the stereochemistry of the final product.
-
The benzyl protecting group is robust enough to withstand the subsequent reaction conditions and can be cleanly removed in the final step.
-
The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the intramolecular cyclization to proceed efficiently without competing side reactions.
Part 2: Oxidation to N-Protected (S)-morpholine-2-carboxylic acid
The primary alcohol of the hydroxymethylmorpholine intermediate is selectively oxidized to a carboxylic acid.
Step-by-Step Protocol:
-
Oxidation Reaction: A solution of N-benzyl-(S)-2-hydroxymethylmorpholine in a suitable solvent system (e.g., a mixture of acetonitrile, water, and ethyl acetate) is treated with a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) and a stoichiometric amount of an oxidizing agent like sodium periodate. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.
Causality of Experimental Choices:
-
The ruthenium-catalyzed oxidation is a mild and efficient method for the conversion of primary alcohols to carboxylic acids and is generally compatible with a variety of functional groups.
-
Sodium periodate serves as the terminal oxidant, regenerating the active ruthenium species in the catalytic cycle.
Part 3: Esterification and Deprotection
The final steps involve the formation of the methyl ester and the removal of the nitrogen protecting group.
Step-by-Step Protocol:
-
Esterification: The N-benzyl-(S)-morpholine-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is heated to reflux for several hours.
-
Work-up: The reaction is cooled, and the excess methanol is removed. The residue is neutralized with a weak base and the product is extracted.
-
Deprotection and Salt Formation: The N-benzyl group is removed by catalytic hydrogenation. The N-benzylated ester is dissolved in methanol, and a palladium on carbon catalyst is added. The mixture is stirred under a hydrogen atmosphere.
-
Final Step: After the reaction is complete, the catalyst is filtered off, and the filtrate is treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The solid product is collected by filtration and dried.
Causality of Experimental Choices:
-
Fischer esterification is a straightforward and cost-effective method for the synthesis of methyl esters from carboxylic acids.
-
Catalytic hydrogenation is a clean and efficient method for the removal of benzyl protecting groups, with the only byproduct being toluene, which is easily removed.
-
Formation of the hydrochloride salt enhances the stability and crystallinity of the final product, facilitating its purification and handling.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-Methyl morpholine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules[1][11][12][13][14].
Sample Preparation Protocol:
-
Solvent Selection: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (TMS) for CD₃OD, for accurate chemical shift referencing.
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
Expected ¹H NMR Spectral Features (in D₂O):
-
Morpholine Ring Protons: A complex series of multiplets between approximately δ 3.0 and 4.2 ppm. The protons on the carbons adjacent to the oxygen (C-6) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C-3 and C-5)[1]. The proton at the chiral center (C-2) will likely appear as a distinct multiplet in this region.
-
Methyl Ester Protons: A sharp singlet at approximately δ 3.8 ppm.
-
N-H Proton: In D₂O, the acidic N-H proton will exchange with deuterium and will likely not be observed.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Carbonyl Carbon: A signal in the range of δ 170-175 ppm.
-
Morpholine Ring Carbons: Signals for the four distinct methylene carbons of the morpholine ring. The carbons adjacent to the oxygen (C-2 and C-6) will be downfield (δ ~65-75 ppm) compared to the carbons adjacent to the nitrogen (C-3 and C-5, δ ~40-50 ppm)[1].
-
Methyl Ester Carbon: A signal at approximately δ 53 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule[15][16][17].
Expected IR Spectral Features (KBr Pellet):
-
N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine hydrochloride.
-
C-H Stretches: Absorptions in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the morpholine ring and the methyl group.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of an ester carbonyl group[15][16].
-
C-O Stretch: A strong absorption in the region of 1050-1250 cm⁻¹ corresponding to the C-O-C ether linkage of the morpholine ring and the C-O bond of the ester.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum (Electrospray Ionization, ESI+):
-
Molecular Ion Peak [M+H]⁺: A prominent peak corresponding to the protonated free base of the molecule (m/z = 146.08).
-
Fragmentation Pattern: Characteristic fragmentation of the morpholine ring and loss of the methoxycarbonyl group.
Applications in Drug Discovery and Development
(S)-Methyl morpholine-2-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to introduce a defined stereocenter and a versatile functional handle for further chemical modifications.
One notable application is in the synthesis of norepinephrine reuptake inhibitors (NRIs), such as analogs of Reboxetine[3][5]. The morpholine moiety is crucial for the biological activity of these compounds, and the specific stereochemistry at the C-2 position is often critical for target engagement and selectivity.
Caption: Key chemical transformations of (S)-Methyl morpholine-2-carboxylate in drug discovery.
Conclusion
(S)-Methyl morpholine-2-carboxylate is a valuable and versatile chiral building block with significant applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic approach based on established methodologies, and a guide to its analytical characterization. The provided protocols and insights are intended to empower researchers to confidently synthesize and utilize this important chiral intermediate in their research and development endeavors.
References
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Métro, T.-X., Gomez Pardo, D., & Cossy, J. (2008). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 10(13), 2761–2764.
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
- Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides.
- Farkas, Ö., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(12), 1024–1027.
- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
-
National Center for Biotechnology Information. (n.d.). Methyl morpholine-2-carboxylate. PubChem. Retrieved from [Link]
-
ResearchGate. (2023). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
- Riguera, R., et al. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57.
- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14457–14462.
- Almela, C., et al. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 70(1-3), 57-71.
- Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3665.
-
Riguera, R., et al. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. National Institutes of Health. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- King, F. D., & Martin, R. T. (1992). The Synthesis of 2‐Morpholine Carboxylic Acid Derivatives and Their Elaboration to 1‐Aza‐4‐oxabicyclo(3.3.1)nonan‐6‐one. ChemInform, 23(10).
- da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- Wang, Q., et al. (2020). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
- Coe, J. W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5440–5444.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. The Royal Society of Chemistry. Retrieved from [Link]
-
Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Retrieved from [Link]
- Jain, A., & Sahu, S. K. (2024).
-
Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sci-Hub. ChemInform Abstract: The Synthesis of 2‐Morpholine Carboxylic Acid Derivatives and Their Elaboration to 1‐Aza‐4‐oxabicyclo(3.3.1)nonan‐6‐one. / ChemInform, 1992 [sci-hub.st]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. rsc.org [rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
(S)-Methyl morpholine-2-carboxylate spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characterization of (S)-Methyl Morpholine-2-Carboxylate
Abstract
(S)-Methyl morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in synthetic chemistry and drug discovery, serving as a versatile building block for more complex molecules. Its stereochemistry and functional group array—comprising a secondary amine, an ether, and a methyl ester—necessitate rigorous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the expected spectral data for (S)-Methyl morpholine-2-carboxylate, detailing the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this document offers not only predicted data but also the underlying scientific rationale and field-proven methodologies for its acquisition and interpretation, ensuring a self-validating approach to its characterization.
Introduction: The Structural Imperative
In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms is paramount to a molecule's biological activity. (S)-Methyl morpholine-2-carboxylate, as a chiral scaffold, presents a unique framework that is often incorporated into pharmacologically active agents. The morpholine ring offers aqueous solubility and a stable, non-aromatic core, while the carboxylate and chiral center at the C2 position provide key handles for further synthetic modification.
Consequently, unambiguous confirmation of its covalent structure and stereochemical integrity is a critical first step in any research and development workflow. The following sections outline a multi-technique spectroscopic approach to achieve this, providing researchers with the necessary framework to verify their material and proceed with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete covalent structure.
Expertise & Rationale: Choosing the Right NMR Experiment
For a molecule like (S)-Methyl morpholine-2-carboxylate, a standard suite of 1D and 2D NMR experiments is typically sufficient. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, if the N-H proton signal is broad or difficult to identify, switching to a solvent like DMSO-d₆ can sharpen the peak and facilitate its observation through hydrogen bonding with the solvent.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show seven distinct signals, corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-2 | ~3.80 | dd (dd = doublet of doublets) | 1H | Located alpha to both the nitrogen and the electron-withdrawing ester group, resulting in a downfield shift. Coupled to the two diastereotopic H-3 protons. |
| H-3a (axial/equatorial) | ~3.00 - 3.20 | m (multiplet) | 1H | Diastereotopic proton on the carbon adjacent to the nitrogen. Coupled to H-2 and its geminal partner, H-3b. |
| H-3b (axial/equatorial) | ~2.80 - 2.95 | m | 1H | Diastereotopic proton on the carbon adjacent to the nitrogen. Coupled to H-2 and its geminal partner, H-3a. |
| H-5a (axial/equatorial) | ~3.90 - 4.10 | m | 1H | Diastereotopic proton on the carbon adjacent to the ring oxygen. Deshielded by the oxygen atom. |
| H-5b (axial/equatorial) | ~3.60 - 3.75 | m | 1H | Diastereotopic proton on the carbon adjacent to the ring oxygen. Deshielded by the oxygen atom. |
| H-6a (axial/equatorial) | ~2.70 - 2.85 | m | 1H | Diastereotopic proton on the carbon adjacent to the nitrogen. |
| H-6b (axial/equatorial) | ~2.50 - 2.65 | m | 1H | Diastereotopic proton on the carbon adjacent to the nitrogen. |
| N-H | ~1.80 - 2.50 | br s (broad singlet) | 1H | The chemical shift can be highly variable and concentration-dependent. The signal is often broad due to quadrupole broadening and potential chemical exchange. |
| O-CH₃ | ~3.75 | s (singlet) | 3H | Protons of the methyl ester group are in a clean singlet environment, deshielded by the adjacent oxygen. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~172 | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |
| C-2 | ~58 | The chiral carbon is attached to both nitrogen and the carbonyl group, shifting it downfield. |
| C-3 | ~45 | Carbon adjacent to the nitrogen atom. |
| C-5 | ~67 | Carbon adjacent to the ring oxygen, leading to a significant downfield shift. |
| C-6 | ~46 | Carbon adjacent to the nitrogen atom, similar to C-3. |
| O-CH₃ | ~52 | The methyl carbon of the ester group, deshielded by the attached oxygen. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-Methyl morpholine-2-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a standard broadband probe.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ a relaxation delay of 2 seconds and an acquisition time of 3-4 seconds.
-
Accumulate 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to 0-200 ppm.
-
Use a longer relaxation delay (5 seconds) to ensure quantitative accuracy for all carbon types.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate it using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.
Predicted IR Absorption Bands
The IR spectrum of (S)-Methyl morpholine-2-carboxylate will be dominated by absorptions corresponding to its ester and morpholine functionalities.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3300 - 3500 | Medium, broad | Characteristic of a secondary amine. The peak may be broad due to hydrogen bonding. |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H stretches from the morpholine ring and methyl group. |
| C=O Stretch (Ester) | 1735 - 1750 | Strong, sharp | A strong, sharp absorption in this region is a definitive indicator of the ester carbonyl group. |
| C-O-C Stretch (Ether) | 1080 - 1150 | Strong | Asymmetric C-O-C stretching vibration from the morpholine ring ether linkage. |
| C-N Stretch | 1020 - 1250 | Medium | Stretching vibrations from the amine C-N bonds. |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of (S)-Methyl morpholine-2-carboxylate directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement is complete.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Predicted Mass Spectral Data (ESI-MS)
-
Molecular Formula: C₆H₁₁NO₃
-
Exact Mass: 145.0739 g/mol
-
Predicted Ion: [M+H]⁺ = 146.0817
The primary peak observed in the positive ion mode ESI mass spectrum will be the protonated molecule at m/z 146.0817. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.
Predicted Fragmentation Pathway
While ESI is a soft technique, some in-source fragmentation or subsequent MS/MS analysis can provide further structural information. A logical primary fragmentation pathway involves the loss of the methoxycarbonyl group.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the molecule.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: Set to a typical value for positive mode, e.g., +3.5 to +4.5 kV.
-
Source Temperature: Set to ~120-150 °C.
-
Desolvation Gas Flow: Optimize the flow of nitrogen gas to aid in droplet desolvation.
-
Mass Range: Scan a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-300.
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a well-averaged spectrum.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of (S)-Methyl morpholine-2-carboxylate. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of the key ester and morpholine functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition with high precision. By following the detailed protocols and comparing the acquired data to the predicted values and patterns outlined in this guide, researchers and drug development professionals can confidently verify the identity, structure, and purity of their material, ensuring a solid foundation for subsequent scientific endeavors.
References
This section would be populated with links to authoritative sources for spectroscopic principles and data for similar compounds if they were found during the search process. As no specific data for the target molecule was available, this section remains illustrative.
(S)-Methyl morpholine-2-carboxylate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of (S)-Methyl morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a versatile building block, its morpholine core and chiral center are incorporated into a wide array of biologically active molecules. The integrity of this starting material is paramount, as any degradation or loss of stereochemical purity can have profound impacts on the yield, purity, and pharmacological properties of the final drug substance. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and scientifically grounded storage and handling procedures for (S)-Methyl morpholine-2-carboxylate to ensure its viability in research and development.
Chemical Structure and Properties
Understanding the stability of (S)-Methyl morpholine-2-carboxylate begins with its structure, which features three key functional groups: a secondary amine, an ether linkage within the morpholine ring, and a methyl ester. Each of these groups presents a unique susceptibility to degradation under certain conditions.
Caption: Key functional groups of (S)-Methyl morpholine-2-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 145.16 g/mol | PubChem[1] |
| Appearance | White to light yellow solid | ChemicalBook[2] |
| CAS Number | 1314999-01-3 ((S)-isomer) | ChemSrc |
| CAS Number (HCl salt) | 1417789-45-7 | Synblock[3] |
Key Factors Influencing Stability
The degradation of (S)-Methyl morpholine-2-carboxylate is primarily influenced by a combination of environmental and chemical factors.
-
pH: The presence of acidic or, more significantly, basic conditions can catalyze the hydrolysis of the methyl ester.
-
Moisture: Water is a necessary reactant for hydrolytic degradation. The presence of ambient or dissolved moisture can accelerate this process.
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.
-
Oxygen: Atmospheric oxygen can promote the oxidation of the secondary amine, a common degradation pathway for amines.[4][5]
-
Light: Although less common for this structure, high-intensity light (especially UV) can potentially provide the energy to initiate degradation reactions.
Potential Degradation Pathways
The primary modes of degradation for (S)-Methyl morpholine-2-carboxylate are hydrolysis and oxidation. Racemization is a secondary, though important, consideration.
Hydrolytic Degradation
The most significant stability concern is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by both acid and base, but is substantially faster under basic conditions, proceeding through a nucleophilic acyl substitution mechanism.[6] The products are the corresponding (S)-morpholine-2-carboxylic acid and methanol. The presence of even trace amounts of water and basic residues can initiate this process.[7] Studies on homologous series of esters have shown that methyl esters can exhibit considerable metabolic stability but are still prone to chemical hydrolysis.[8]
Caption: Hydrolytic degradation of the methyl ester group.
Oxidative Degradation
The secondary amine within the morpholine ring is susceptible to oxidation.[9] This can occur in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[4] The reaction can lead to a variety of products, including N-oxides or ring-opened species through cleavage of the C-N bond, which is a known degradation pathway for the morpholine ring under certain conditions.[10][11] While tertiary amines are often slightly more stable against oxidation, secondary amines remain vulnerable.[4]
Caption: Oxidative degradation of the secondary amine.
Racemization
The stereocenter at the C-2 position is critical for the compound's utility as a chiral building block. While generally stable, exposure to strong bases could theoretically lead to the deprotonation of the alpha-proton (the hydrogen on C-2), forming a planar enolate intermediate. Reprotonation could then occur from either face, leading to a loss of enantiomeric purity (racemization). While less probable than hydrolysis under typical storage conditions, this risk underscores the importance of avoiding strongly basic environments.
Recommended Storage and Handling
Based on the chemical stability profile, the following conditions are recommended to preserve the purity and chiral integrity of (S)-Methyl morpholine-2-carboxylate.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Causality |
| Long-Term Storage | -20°C to 2-8°C, under inert gas (Argon or Nitrogen) | Cold temperatures drastically slow the rates of all degradation reactions. An inert atmosphere prevents oxidative degradation of the secondary amine. |
| Short-Term Storage (Benchtop) | Tightly sealed container, in a desiccator | Minimizes exposure to atmospheric moisture and oxygen during routine experimental use. |
| In-Solution Storage | Use aprotic, dry solvents. Prepare fresh. If storage is needed, store at -20°C or below. | Protic solvents (like methanol or water) can participate in hydrolysis. Storing cold and for minimal time reduces degradation in solution. |
General Handling and Incompatibilities
-
Handling: Always handle the compound in a well-ventilated area or under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as an irritant.[1]
-
Container: Store in a tightly sealed container to prevent moisture and air ingress.[13][14]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[12][15] These materials can violently react with or catalyze the degradation of the morpholine and ester moieties.
Analytical Methods for Stability Assessment
To ensure the quality of (S)-Methyl morpholine-2-carboxylate, especially after long-term storage or when used in critical applications, its purity should be verified. Stability-indicating analytical methods are crucial for this purpose.
Caption: Experimental workflow for a forced degradation study.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing chemical purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like ammonium acetate or formate) is a common starting point. A UV detector (e.g., at 210 nm) can be used for quantification.
-
Chiral HPLC: Essential for confirming the enantiomeric purity of the material. Specialized chiral columns (e.g., polysaccharide-based) are required to separate the (S)- and (R)-enantiomers.[16] This analysis is critical to detect racemization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products and confirming the identity of the main compound.[17][18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for identifying unknown degradation products formed during stability studies. It provides molecular weight information that is crucial for structural elucidation.
Protocol: Forced Degradation Study
Forced degradation (or stress testing) is a powerful tool to understand the intrinsic stability of a molecule.[20][21] It involves subjecting the compound to harsh conditions to intentionally induce degradation.[22]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
(S)-Methyl morpholine-2-carboxylate
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/DAD detector
-
pH meter
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve (S)-Methyl morpholine-2-carboxylate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Prepare Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL). This is the unstressed (t=0) sample.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1-2 hours (base hydrolysis is often rapid). Neutralize with 0.1 M HCl and dilute to the target concentration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the target concentration.
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at 80°C for 48 hours. Cool and dilute to the target concentration.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber (ICH Q1B conditions). Also, expose a solid sample to the same conditions. Dissolve/dilute to the target concentration.
-
Analysis: Analyze all samples (control, acid, base, oxidative, thermal, photolytic) by HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area. The method is considered "stability-indicating" if all degradation peaks are well-resolved from the main peak.
Conclusion
The chemical and stereochemical integrity of (S)-Methyl morpholine-2-carboxylate is contingent upon diligent storage and handling practices rooted in an understanding of its inherent chemical liabilities. The primary degradation pathways are the hydrolysis of the methyl ester and the oxidation of the secondary amine. To mitigate these risks, the compound must be stored at low temperatures (2-8°C or colder), under an inert atmosphere, and rigorously protected from moisture and incompatible chemicals. Verification of purity and enantiomeric excess via appropriate analytical methods like HPLC and Chiral HPLC is a critical quality control step. By adhering to these guidelines, researchers and drug developers can ensure the reliability of this key chiral building block, thereby safeguarding the integrity of their scientific outcomes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from [Link].
- Google Patents (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
Carl ROTH (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link].
-
ResearchGate (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link].
-
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 746-750. Retrieved from [Link].
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link].
-
Wang, D., et al. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 136(45), 15895-15898. Retrieved from [Link].
-
Organic Chemistry Portal (n.d.). Methyl Esters. Retrieved from [Link].
-
ResearchGate (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from [Link].
-
Ahmed, S., et al. (2021). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 5(3), 445-460. Retrieved from [Link].
-
Lameiro, J., et al. (2020). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 10(1), 1-13. Retrieved from [Link].
-
Reddit (2022). r/Chempros - Need to hydrolyze methyl esters but compound is water sensitive. Retrieved from [Link].
-
OSHA (2003). Morpholine (Method PV2123). Retrieved from [Link].
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald Journal of Inorganic and Advanced Chemistry, 2(1), 07-12. Retrieved from [Link].
-
Rauckman, E. J., & Rosen, G. M. (1976). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 6(4), 309-312. Retrieved from [Link].
-
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(2), 129-138. Retrieved from [Link].
-
ResearchGate (2022). Methyl ester hydrolysis. Retrieved from [Link].
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 2(2), 24-34. Retrieved from [Link].
-
D. I. Enache, J. K. Edwards, & G. J. Hutchings. (2011). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 1(8), 1049-1062. Retrieved from [Link].
-
ScienceScholar (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S1), 1043-1055. Retrieved from [Link].
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
-
G. S. S. Mala, et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link].
-
Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 133-140. Retrieved from [Link].
-
Redox (2022). Safety Data Sheet Morpholine. Retrieved from [Link].
-
PubMed Central (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 27(1), 263. Retrieved from [Link].
-
ResearchGate (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link].
-
ChemSrc (n.d.). (R)-methyl morpholine-2-carboxylate hydrochloride. Retrieved from [Link].
-
Nexchem Ltd (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link].
-
ASTM International (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography. Retrieved from [Link].
-
Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(36), 7240-7244. Retrieved from [Link].
-
PubMed Central (2020). Recognition of Chiral Carboxylates by Synthetic Receptors. Molecules, 25(18), 4083. Retrieved from [Link].
Sources
- 1. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-methyl morpholine-2-carboxylate hydrochloride | 1417789-45-7 [chemicalbook.com]
- 3. CAS 1417789-45-7 | (S)-Methyl morpholine-2-carboxylate hydrochloride - Synblock [synblock.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nva.sikt.no [nva.sikt.no]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. reddit.com [reddit.com]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. redox.com [redox.com]
- 14. nexchem.co.uk [nexchem.co.uk]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 19. Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography [store.astm.org]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. researchgate.net [researchgate.net]
- 22. biopharminternational.com [biopharminternational.com]
Foreword: The Unassuming Power of a Privileged Scaffold
An In-Depth Technical Guide to the Chiral Morpholine Scaffold in Medicinal Chemistry
In the intricate world of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The chiral morpholine ring is a paramount example of such a scaffold.[1][2] Far from being a mere passive linker, its unique combination of physicochemical and stereochemical properties allows it to actively enhance a molecule's potency, selectivity, and pharmacokinetic profile.[2][3] This guide moves beyond a simple overview to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the chiral morpholine's success, focusing on its stereoselective synthesis, its multifaceted roles in molecular recognition, and its application in marketed drugs.
Strategic Advantages: Why the Morpholine Core Works
The utility of the morpholine ring stems from a finely tuned balance of features inherent to its structure. Understanding these is key to leveraging them in rational drug design.
-
Physicochemical Profile: The morpholine ring contains a weakly basic nitrogen atom (pKa ≈ 8.5) and a hydrogen bond-accepting oxygen atom.[4] This duality provides a well-balanced hydrophilic-lipophilic profile. The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility, while the overall ring structure remains sufficiently lipophilic to contribute to membrane permeability. This balance is particularly crucial for developing drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is a significant hurdle.[4][5]
-
Pharmacokinetic (PK) Modulation: The introduction of a morpholine moiety frequently improves a compound's metabolic stability. The ring itself is relatively resistant to oxidative metabolism. Furthermore, its electron-withdrawing oxygen atom reduces the nucleophilicity of the nitrogen, which can prevent unwanted metabolic reactions or off-target interactions. This leads to more predictable PK/PD (pharmacokinetic/pharmacodynamic) relationships and can improve a drug's half-life and overall exposure.[2][4]
-
Conformational Control: As a saturated heterocycle, the morpholine ring adopts a stable chair conformation. When substituted, it places its appendages in well-defined three-dimensional orientations. This conformational rigidity is a powerful tool for drug designers, as it reduces the entropic penalty of binding to a biological target and allows for the precise positioning of pharmacophoric elements to maximize interactions with a receptor or enzyme active site.[4][5]
Constructing the Core: Stereoselective Synthetic Strategies
The biological activity of a chiral molecule is critically dependent on its stereochemistry. Therefore, the ability to synthesize enantiomerically pure morpholine derivatives is essential. The most reliable strategies begin with precursors from the chiral pool, such as amino acids or their corresponding 1,2-amino alcohols.[6][7]
A prevalent and robust method involves the N-alkylation of a chiral amino alcohol with a two-carbon electrophile, followed by intramolecular cyclization. This ensures that the stereochemistry of the starting material is faithfully transferred to the final product.
Workflow for Stereoselective Morpholine Synthesis from a Chiral Amino Alcohol
Caption: General workflow for the synthesis of a chiral morpholine.
Field-Proven Experimental Protocol: Asymmetric Synthesis of Chiral Morpholin-2-ones
The following protocol is a representative example of a modern, catalytic approach to constructing the chiral morpholine core, specifically the morpholin-2-one intermediate. This method, developed by Zhu and colleagues, utilizes a copper-catalyzed diyne cyclization to achieve high enantioselectivity.[1] Morpholin-2-ones are valuable direct precursors to the corresponding morpholines via reduction.[7]
Reaction: Copper-Catalyzed Asymmetric Cyclization of N-propargyl ynamide
Source: Adapted from Zhu, J., et al. (2024). Nature Communications.[1]
Materials:
-
Copper(I) thiophene-2-carboxylate (CuTC) (3.8 mg, 0.02 mmol, 0.1 equiv)
-
Chiral Ligand (L5 as specified in the source publication) (19.3 mg, 0.024 mmol, 0.12 equiv)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) (21.3 mg, 0.024 mmol, 0.12 equiv)
-
N-propargyl ynamide substrate (1) (0.2 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (4 mL total)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuTC (3.8 mg), the chiral ligand L5 (19.3 mg), and NaBArF₄ (21.3 mg) under an air atmosphere.
-
Inject 2 mL of anhydrous DCE into the Schlenk tube.
-
Stir the resulting mixture at 30°C for 2 hours to allow for the formation of the active chiral catalyst complex.
-
Substrate Addition: In a separate vial, dissolve the N-propargyl ynamide substrate (1) (0.2 mmol) in 2 mL of anhydrous DCE.
-
Add the substrate solution dropwise to the catalyst mixture in the Schlenk tube.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue directly by column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate) to afford the desired chiral morpholin-2-one (2).
Causality: The choice of a chiral ligand is paramount; it complexes with the copper catalyst to create a chiral environment. This environment forces the cyclization to proceed through a lower-energy transition state for one enantiomer over the other, resulting in a highly enantioenriched product. The NaBArF₄ acts as an activator, creating a more cationic and reactive copper center.
The Scaffold in Action: Dual Roles in Molecular Recognition
The chiral morpholine scaffold contributes to bioactivity in two primary ways: by acting as a rigid scaffold to orient other functional groups and by participating directly as a pharmacophore.
A. The Morpholine as a Rigid Scaffold
In many drugs, the core function of the morpholine ring is to hold pendant groups in a specific, bioactive conformation. Its defined chair structure acts as a three-dimensional anchor.
-
Example - Aprepitant (Emend®): Aprepitant is a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. Its complex structure features a C2,C3-disubstituted chiral morpholine core.[2] This core is not just a linker; it precisely orients the 4-fluorophenyl group and the complex ether side chain, ensuring they fit optimally into the binding pocket of the NK1 receptor. The stereochemistry is critical; other diastereomers show significantly reduced activity.
B. The Morpholine as a Direct Pharmacophore
The heteroatoms of the morpholine ring can engage in direct, potency-enhancing interactions with the biological target.
-
Example - BACE-1 Inhibitors for Alzheimer's Disease: The enzyme β-secretase (BACE-1) is a key target in Alzheimer's research.[3] Many potent BACE-1 inhibitors incorporate a morpholine or a related 1,4-oxazine moiety. The morpholine oxygen can act as a crucial hydrogen bond acceptor, often interacting with the backbone NH of key residues like Gly230 or Thr72 in the BACE-1 active site.[5] Simultaneously, the nitrogen atom can be used as an attachment point for groups that interact with the catalytic aspartate dyad (Asp32 and Asp228). In this context, the morpholine is an integral part of the pharmacophore, directly responsible for anchoring the inhibitor in the active site.
Visualizing Pharmacophoric Interactions
Caption: Key interactions of a morpholine-based BACE-1 inhibitor.
Case Studies: Chiral Morpholines in Marketed Drugs
The translation of these principles into successful therapeutics is best illustrated by examining marketed drugs where the chiral morpholine scaffold is a key structural feature.
| Drug Name (Brand) | Therapeutic Area | Biological Target | Role of the Chiral Morpholine Scaffold |
| Linezolid (Zyvox) | Antibacterial | Bacterial Ribosome (50S subunit) | The morpholine ring is crucial for binding and potency. It also enhances solubility and contributes to a favorable safety profile.[5][6] |
| Aprepitant (Emend) | Antiemetic | Neurokinin-1 (NK1) Receptor | Acts as a rigid scaffold to correctly orient the pharmacophoric groups, with its specific stereochemistry being essential for high-affinity binding.[2] |
| Gefitinib (Iressa) | Oncology (NSCLC) | Epidermal Growth Factor Receptor (EGFR) | The morpholine group is a key solubilizing element, improving the drug's pharmacokinetic properties and overall bioavailability. |
| Reboxetine (Edronax) | Antidepressant | Noradrenaline Transporter (NAT) | The chiral (2S,3S)-morpholine core defines the spatial relationship between the two aryl groups, which is critical for selective inhibition of noradrenaline reuptake. |
| Phendimetrazine | Anorectic (obesity) | Sympathomimetic Amine | The chiral 3,4-dimethylmorpholine structure is responsible for its CNS stimulant and appetite-suppressant activity. |
Future Prospects: Expanding on a Privileged Core
The chiral morpholine scaffold is far from being a solved chapter in medicinal chemistry. Its future lies in new synthetic methodologies and novel applications.
-
Systematic Chemical Diversity (SCD): This concept involves the systematic synthesis of all possible regio- and stereoisomers of a core scaffold.[7] Applying SCD to the morpholine ring generates libraries of related but distinct three-dimensional structures. Screening these libraries can rapidly provide detailed structure-activity relationships (SAR) and uncover novel biological activities for previously unexplored isomers.[7]
Systematic Chemical Diversity (SCD) Workflow
Caption: Workflow for applying Systematic Chemical Diversity to morpholines.
-
Novel Synthetic Methods: Research continues into more efficient, greener, and more versatile methods for synthesizing complex morpholines, including photocatalytic approaches and novel cyclization cascades.[4] These methods will allow access to previously unattainable substitution patterns, further expanding the chemical space available for drug discovery.
References
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. Available from: [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49, 787–814. Available from: [Link]
-
Zhu, J., et al. (2024). Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization. Nature Communications. Available from: [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Available from: [Link]
-
Costantino, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]
-
Singh, R., et al. (2022). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Pharmaceuticals, 16(8), 1135. Available from: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available from: [Link]
-
Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Available from: [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
-
Payack, J. F., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(4), 956-957. Available from: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]
-
Unichem. (2012). Novel process for preparation of linezolid and its novel intermediates. WIPO Patent WO/2012/114355. Available from: [Link]
-
Lenci, E., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 7, 72. Available from: [Link]
-
McKillop, D., et al. (2004). The disposition and metabolism of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica, 34(10), 919-934. Available from: [Link]
-
Singh, R., et al. (2023). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors. Semantic Scholar. Available from: [Link]
-
Reddy, G. J., et al. (2014). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. Available from: [Link]
-
Kumar, A., & Singh, S. K. (2022). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology, 20(1), 177-196. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Available from: [Link]
-
Kwo, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS, University of Illinois. Available from: [Link]
- Hetero Drugs Limited. (2012). A novel process for preparation of linezolid and its novel intermediates. Google Patents.
-
Trabocchi, A., & Lenci, E. (2022). Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery. Molecules, 27(19), 6262. Available from: [Link]
- Hetero Research Foundation. (2016). An improved process for the preparation of aprepitant. Google Patents.
-
Singh, R., et al. (2022). Scaffold morphing and in-silico studies of potential BACE1 (β-secretase) inhibitors: A hope for newer dawn in anti- Alzheimer therapeutics. ResearchGate. Available from: [Link]
Sources
- 1. Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Stereochemistry of Morpholine Ring Systems
Abstract: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its advantageous physicochemical properties and its presence in numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive exploration of the stereochemical intricacies of the morpholine ring system. We will delve into its fundamental conformational preferences, survey advanced stereoselective synthetic strategies, detail the analytical methodologies for stereochemical assignment, and culminate in a discussion of how precise stereochemical control dictates biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced three-dimensional properties of the morpholine scaffold in the design of next-generation therapeutics.
Section 1: The Morpholine Scaffold: A Privileged Structure in Drug Discovery
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is classified as a "privileged scaffold" in medicinal chemistry.[3] Its prevalence in bioactive compounds stems from a unique combination of properties. The oxygen atom often enhances aqueous solubility and can serve as a crucial hydrogen bond acceptor in interactions with biological targets, while the nitrogen atom provides a versatile handle for functionalization and can modulate the compound's pKa. These attributes contribute to improved metabolic stability and favorable pharmacokinetic profiles, making morpholine a highly desirable building block for drugs targeting a wide array of diseases, from central nervous system (CNS) disorders to cancer.[2][4] The non-symmetrical nature of the ring, with its two distinct heteroatoms, introduces inherent stereochemical possibilities that are critical to its function.[1] Understanding and controlling this stereochemistry is paramount for optimizing therapeutic efficacy and safety.[3]
Section 2: Conformational Analysis of the Morpholine Ring
The biological function of a morpholine-containing molecule is inextricably linked to its three-dimensional shape, which is governed by its conformational preferences.
Chair Conformation Dominance
Similar to cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The alternative boat conformation is significantly higher in energy and thus not substantially populated under normal conditions.[5][6] However, the presence of the N-H bond introduces a key conformational isomerism. The hydrogen atom on the nitrogen can occupy either an axial (Ax) or an equatorial (Eq) position, leading to two distinct chair conformers: Chair-Ax and Chair-Eq.
Spectroscopic investigations using techniques such as infrared (IR), Raman, and advanced mass spectrometry have confirmed the existence of both conformers.[5][6] The energy difference between them is remarkably small, determined to be approximately 109 ± 4 cm⁻¹, making them readily interconvertible.[6] The relative population of these conformers can be influenced by the surrounding medium; for instance, the equatorial chair conformer is predominant in pure liquid morpholine, while the contribution from the axial conformer increases in an aqueous solution.[7]
Caption: Conformational equilibrium between Chair-Equatorial and Chair-Axial forms.
Substituted Morpholines and Protein Binding
When substituents are present on the carbon framework, their preference for equatorial positions (to minimize 1,3-diaxial interactions) further dictates the ring's conformation. In the context of drug design, the conformation is not static. Molecular docking and X-ray crystallography studies of morpholine-containing inhibitors bound to their protein targets reveal that the ring can adopt specific conformations to maximize binding affinity. For example, in the PI3K inhibitor ZSTK474, one morpholine ring assumes a classic chair conformation to present its oxygen atom for a key hydrogen bond, while a second morpholine ring in the same molecule adopts a twisted half-chair conformation to fit within the ATP binding site.[8]
Section 3: Stereoselective Synthesis of Morpholine Derivatives
The demand for enantiomerically pure morpholine derivatives has driven the development of sophisticated synthetic methodologies. Controlling the stereochemistry at positions C-2, C-3, C-5, and C-6 is critical for biological activity.
Chiral Pool Synthesis
One of the most direct approaches is to start from readily available, enantiomerically pure precursors, such as α-amino acids or 1,2-amino alcohols.[1][9] This strategy embeds a predefined stereocenter into the structure, which can then direct the stereochemistry of subsequent ring-forming reactions.
Asymmetric Catalysis
Asymmetric catalysis offers a more efficient and atom-economical route to chiral morpholines. Transition-metal-catalyzed asymmetric hydrogenation is a particularly powerful technique.[10] By hydrogenating a prochiral dehydromorpholine precursor in the presence of a chiral catalyst, typically based on rhodium or iridium complexed with a chiral phosphine ligand, specific enantiomers can be produced with high fidelity.
| Entry | Catalyst System | Substrate | Product Stereochemistry | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | [Rh(COD)₂]BF₄ / SKP-Phos | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | (R)-2-Phenylmorpholine | >99% | 99% | [3] |
| 2 | [Rh(COD)₂]BF₄ / SKP-Phos | 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Chlorophenyl)morpholine | >99% | 99% | [3] |
Diastereoselective Cyclization Reactions
Various cyclization strategies have been developed that exhibit high diastereoselectivity. A notable example is the copper-promoted intramolecular oxyamination of alkenes.[11] This method allows for the stereoselective synthesis of 2,5- and 2,6-disubstituted morpholines, where the relative stereochemistry of the product is controlled by the transition state of the cyclization reaction.[11] Other effective methods include Pd-catalyzed carboamination and intramolecular hydroalkoxylation.[12][13]
Caption: Workflow for asymmetric synthesis of chiral morpholines.
Exemplary Protocol: Asymmetric Hydrogenation of a Dehydromorpholine
This protocol is generalized from methodologies achieving high enantioselectivity.[3][10]
-
Catalyst Preparation (Inert Atmosphere):
-
In a nitrogen-filled glovebox, add the chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 mmol) and the rhodium precursor ([Rh(COD)₂]BF₄, 0.010 mmol) to a dried Schlenk tube.
-
Add 2.0 mL of anhydrous, degassed solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution. The causality here is the in situ formation of the active chiral complex necessary for stereoselective hydrogen delivery.
-
-
Reaction Setup:
-
In a separate autoclave vessel, dissolve the dehydromorpholine substrate (1.0 mmol) in 5.0 mL of the anhydrous, degassed solvent.
-
Transfer the prepared catalyst solution to the substrate solution via cannula under a positive pressure of nitrogen. This self-validating step ensures the catalyst is not exposed to oxygen or moisture, which would deactivate it.
-
-
Hydrogenation:
-
Seal the autoclave. Purge the system with hydrogen gas three times to remove residual nitrogen.
-
Pressurize the autoclave to the target pressure (e.g., 50 atm H₂).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or GC/MS on aliquots carefully removed from the reaction.
-
-
Work-up and Purification:
-
Upon completion (as determined by monitoring), carefully vent the excess hydrogen pressure in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the chiral morpholine.
-
Section 4: Analytical Techniques for Stereochemical Characterization
The synthesis of a chiral morpholine must be followed by rigorous analysis to confirm its stereochemical identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are indispensable. Specifically, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to determine the relative stereochemistry of substituents by measuring through-space correlations between protons.[1] Protons on the same face of the ring will show a NOESY cross-peak, allowing for the assignment of cis or trans relationships.
-
Single-Crystal X-ray Crystallography: This is the gold standard for unambiguously determining the absolute and relative stereochemistry of a crystalline compound.[11][14] It provides a definitive 3D structure of the molecule, confirming the connectivity and spatial arrangement of all atoms.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (ee) of a sample, chiral HPLC is employed.[1] The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times. The relative area of the two peaks provides a precise measurement of the enantiomeric excess.
-
Chiroptical Methods: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light.[15] These spectra are highly sensitive to the molecule's stereochemistry and, when combined with theoretical calculations, can be used to assign the absolute configuration.
Section 5: The Role of Stereochemistry in Biological Activity
The precise three-dimensional arrangement of atoms in a morpholine ring and its substituents is often the critical determinant of a drug's interaction with its biological target.
Stereospecific Interactions with Protein Targets
Enantiomers of a chiral drug can exhibit vastly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral. A well-defined stereochemistry ensures that the morpholine-containing ligand can orient its functional groups optimally within the binding site.
A compelling example is found in inhibitors of the PI3K/mTOR pathway, a key target in cancer therapy.[4] X-ray crystal structures show that the morpholine oxygen atom frequently forms a crucial hydrogen bond with the backbone amide of a valine residue in the kinase hinge region.[4][8] Only one stereoisomer may be able to position this oxygen atom correctly for this high-affinity interaction. The rest of the scaffold, including other substituents on the morpholine ring, must then be oriented correctly to fit into adjacent hydrophobic or hydrophilic pockets.
Caption: Stereochemistry dictates key hydrogen bonding in kinase inhibitors.
Impact on Pharmacokinetics
Stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Different stereoisomers may be metabolized at different rates by enzymes such as cytochrome P450s, leading to variations in drug exposure and duration of action. Therefore, developing a single-enantiomer drug is often a regulatory and clinical imperative to ensure a predictable and safe therapeutic outcome.
Section 6: Conclusion and Future Outlook
The stereochemistry of the morpholine ring is not a trivial detail but a fundamental aspect that governs its utility in modern drug discovery. From the subtle energetic balance of its chair conformers to the profound impact of stereocenter configuration on biological activity, a deep understanding of its 3D properties is essential. Advances in asymmetric catalysis continue to provide more efficient and selective access to complex, enantiopure morpholine derivatives.[10][13] Future efforts will likely focus on developing novel catalytic systems for accessing currently challenging substitution patterns and on applying computational methods to predict the conformational behavior of these scaffolds within complex biological environments. As the quest for more selective and potent therapeutics continues, the chiral morpholine ring will undoubtedly remain a vital tool in the medicinal chemist's arsenal.
Section 7: References
-
Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Expanding Complex Morpholines Using Systematic Chemical Diversity Source: PMC URL: [Link]
-
Title: Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes Source: PMC - NIH URL: [Link]
-
Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]
-
Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
-
Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors Source: PMC URL: [Link]
-
Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Semantic Scholar URL: [Link]
-
Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]
-
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]
-
Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: PubMed URL: [Link]
-
Title: Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties Source: MDPI URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC URL: [Link]
-
Title: Synthesis and Characterization of Some New Morpholine Derivatives Source: ResearchGate URL: [Link]
-
Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: PubMed Central URL: [Link]
-
Title: Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: The crystal structure of morpholine. (a) Molecular structure.... Source: ResearchGate URL: [Link]
-
Title: Selected examples of drugs containing chiral morpholine moieties Chiral... Source: ResearchGate URL: [Link]
-
Title: An updated review on morpholine derivatives with their pharmacological actions Source: International journal of health sciences - ScienceScholar URL: [Link]
-
Title: Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations Source: ResearchGate URL: [Link]
Sources
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Morpholine synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Cornerstone of Chiral Purity: (S)-Methyl Morpholine-2-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Strategic Importance of Chiral Morpholines in Drug Development
In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is often the determining factor in its efficacy, safety, and metabolic profile. Chiral morpholines, a class of heterocyclic compounds, have emerged as "privileged scaffolds" due to their favorable physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and the ability to cross the blood-brain barrier.[1] Among these, (S)-Methyl morpholine-2-carboxylate stands out as a versatile and highly valuable chiral building block for the synthesis of complex pharmaceutical intermediates. Its pre-defined stereocenter and functional handles—an ester for amide bond formation and a secondary amine for further derivatization—provide a robust platform for constructing intricate molecular architectures. This guide provides an in-depth exploration of the synthesis and application of (S)-Methyl morpholine-2-carboxylate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
Physicochemical Properties and Handling
(S)-Methyl morpholine-2-carboxylate is typically available as its hydrochloride salt, which enhances its stability and water solubility.[2] Proper handling and storage are crucial to maintain its integrity.
| Property | Value | Source |
| CAS Number | 1417789-45-7 | [3] |
| Molecular Formula | C6H12ClNO3 | [3] |
| Molecular Weight | 181.62 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, sealed place. | [3][4] |
| Solubility | Enhanced water solubility as the hydrochloride salt. | [2] |
Synthesis of (S)-Methyl Morpholine-2-carboxylate: A Protocol Grounded in Stereocontrol
The enantioselective synthesis of (S)-Methyl morpholine-2-carboxylate is critical to its utility. While multiple synthetic routes to chiral morpholines exist, a particularly efficient and operationally simple method starts from the readily available and inexpensive (S)-epichlorohydrin. This approach avoids chromatographic purification, making it scalable for industrial applications.[3]
Synthetic Workflow Overview
Caption: Synthetic workflow for (S)-Methyl morpholine-2-carboxylate HCl.
Detailed Experimental Protocol: Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid
This protocol is adapted from a reported operationally simple synthesis of the N-Boc protected carboxylic acid, a direct precursor to the target methyl ester.[3][5]
Materials:
-
(S)-Epichlorohydrin
-
2-Aminoethanol
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium periodate (NaIO4)
-
Ruthenium(III) chloride hydrate (RuCl3·xH2O)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Brine
Procedure:
-
Ring Opening and Cyclization:
-
To a solution of 2-aminoethanol in a suitable solvent (e.g., methanol) at 0°C, slowly add (S)-epichlorohydrin.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The solvent is removed under reduced pressure to yield the crude amino alcohol intermediate.
-
This intermediate is then cyclized, often by treatment with a base, to form the morpholine ring.
-
-
N-Boc Protection:
-
Dissolve the crude morpholine intermediate in a mixture of dioxane and water.
-
Add sodium bicarbonate, followed by a solution of di-tert-butyl dicarbonate in dioxane.
-
Stir the mixture at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain (S)-N-Boc-2-hydroxymethylmorpholine.
-
-
Oxidation to Carboxylic Acid:
-
To a biphasic mixture of ethyl acetate, acetonitrile, and water, add (S)-N-Boc-2-hydroxymethylmorpholine.
-
Add a catalytic amount of RuCl3·xH2O.
-
Cool the mixture to 0°C and add sodium periodate portion-wise over 1 hour.
-
Stir at room temperature for 3-4 hours.
-
Quench the reaction with isopropanol and filter the mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-N-Boc-morpholine-2-carboxylic acid.
-
Causality of Experimental Choices:
-
(S)-Epichlorohydrin as Chiral Pool: The use of (S)-epichlorohydrin as the starting material is a strategic choice that introduces the desired stereochemistry at an early stage, avoiding the need for chiral resolution later in the synthesis.
-
Boc Protection: The protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group is crucial for preventing side reactions during the oxidation step and for directing the reactivity of the molecule in subsequent transformations.
-
RuCl3/NaIO4 Oxidation: This catalytic oxidation system is a powerful and reliable method for converting primary alcohols to carboxylic acids under mild conditions, which is essential for preserving the integrity of the chiral center and the Boc protecting group.
Application Notes: (S)-Methyl Morpholine-2-carboxylate in Pharmaceutical Intermediate Synthesis
The morpholine moiety is a key structural feature in a variety of approved drugs, where it often contributes to improved pharmacokinetic properties and target engagement.[6] (S)-Methyl morpholine-2-carboxylate is a valuable precursor for introducing this chiral scaffold.
Application 1: Synthesis of the Morpholine Core in Linezolid Analogs
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria.[7] The morpholine ring is a critical component of the Linezolid structure, and its synthesis often involves the use of morpholine-based building blocks.[7]
Caption: General workflow for incorporating the morpholine moiety into Linezolid analogs.
Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid:
-
If starting from the carboxylic acid precursor, activate it using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).
-
-
Amide Bond Formation:
-
To a solution of (S)-Methyl morpholine-2-carboxylate hydrochloride and a substituted aniline (e.g., 3-fluoro-4-aminophenyl derivative) in a suitable aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.
-
If starting from the activated carboxylic acid, add it to the aniline solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.
-
Mechanistic Insight: The amide coupling reaction is a cornerstone of medicinal chemistry. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. HATU is often preferred for its efficiency and ability to suppress racemization. The use of a hindered base like DIPEA is essential to deprotonate the morpholine nitrogen without competing as a nucleophile.
Application 2: Scaffolding for mTOR Kinase Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial kinase involved in cell growth and proliferation, and its dysregulation is implicated in various cancers.[8] Many potent and selective mTOR inhibitors incorporate a morpholine ring, which can form key interactions within the ATP-binding site of the enzyme.[2]
Role of the Morpholine Scaffold:
-
Solubility and Pharmacokinetics: The morpholine moiety often enhances the aqueous solubility of the inhibitor, which is a desirable property for oral bioavailability.
-
Target Engagement: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom allows for further substitution to explore the chemical space around the binding pocket and fine-tune selectivity and potency.
-
Stereochemical Influence: In many mTOR inhibitors, the stereochemistry of the substituted morpholine ring is critical for potent inhibition. The (S)-configuration of the starting material ensures the correct spatial orientation of substituents for optimal binding.[8]
Synthetic Strategy Outline:
The synthesis of such inhibitors would typically involve the initial functionalization of the nitrogen of (S)-Methyl morpholine-2-carboxylate with a core heterocyclic system (e.g., a triazine or pyrimidine), followed by amide coupling of the methyl ester with a suitably substituted amine.
Conclusion: A Versatile Tool for Asymmetric Synthesis
(S)-Methyl morpholine-2-carboxylate is a powerful and versatile chiral building block that provides a reliable entry point for the synthesis of complex pharmaceutical intermediates. Its pre-installed stereocenter and orthogonal functional groups allow for the efficient construction of molecules with precise three-dimensional architectures. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this valuable synthetic tool in the quest for novel and improved therapeutics. The continued development of efficient synthetic routes to such chiral building blocks will undoubtedly fuel further innovation in medicinal chemistry.
References
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
-
ResearchGate. (2025). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]
-
ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available from: [Link]
-
ResearchGate. (2025). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Available from: [Link]
-
PubMed Central. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Available from: [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available from: [Link]
-
PubMed Central. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Available from: [Link]
Sources
The Strategic Application of (S)-Methyl Morpholine-2-carboxylate in the Synthesis of Chiral Agrochemicals
Introduction: The Imperative of Chirality in Modern Agrochemicals
In the landscape of modern agrochemical development, the principle of chirality has transitioned from an academic curiosity to a cornerstone of efficient and environmentally responsible crop protection. Many contemporary fungicides, herbicides, and insecticides are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. It is a well-established paradigm that these enantiomers can exhibit dramatically different biological activities. Often, one enantiomer (the eutomer) is responsible for the desired pesticidal effect, while the other (the distomer) may be less active, inactive, or in some cases, contribute to off-target toxicity.
The use of enantiomerically pure agrochemicals offers significant advantages, including reduced application rates, lower environmental burden, and minimized risk to non-target organisms. This has driven a demand for efficient synthetic routes that can selectively produce the desired enantiomer. Chiral building blocks, which are enantiomerically pure molecules incorporated into a larger molecular structure, are pivotal to this endeavor. Among these, (S)-Methyl morpholine-2-carboxylate stands out as a versatile and valuable precursor for the synthesis of a variety of bioactive compounds.
This technical guide provides a comprehensive overview of the application of (S)-Methyl morpholine-2-carboxylate in agrochemical synthesis. We will explore its synthesis, its functionalization into key intermediates, and provide detailed protocols that illustrate its utility for researchers and scientists in the field of drug and pesticide discovery.
The Morpholine Moiety in Agrochemicals
The morpholine ring is a privileged scaffold in both medicinal and agricultural chemistry.[1] Its presence in a molecule can confer favorable physicochemical properties such as improved water solubility and metabolic stability. In the realm of agrochemicals, morpholine derivatives are particularly prominent as fungicides.[2] A major class of morpholine fungicides, including well-known examples like dimethomorph and fenpropimorph, function by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of their cell membranes.[3] The precise three-dimensional structure of the morpholine ring and its substituents is often critical for effective binding to the target enzyme, underscoring the importance of stereochemistry.
Synthesis of the Chiral Building Block: (S)-Methyl Morpholine-2-carboxylate
The utility of any chiral building block begins with its own accessible and stereocontrolled synthesis. (S)-Methyl morpholine-2-carboxylate can be prepared from readily available starting materials. A common strategy involves the use of a chiral precursor, such as (S)-epichlorohydrin, to set the stereochemistry early in the synthetic sequence. The following protocol outlines a representative synthesis of the N-Boc protected carboxylic acid precursor, which can then be esterified and deprotected.
Experimental Protocol 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid
This protocol describes a two-step, one-pot synthesis from (S)-epichlorohydrin.
Materials:
-
(S)-Epichlorohydrin
-
2-Aminoethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄)
-
Tert-butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Ring Opening and Boc Protection.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoethanol (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (S)-epichlorohydrin (1.0 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add Di-tert-butyl dicarbonate (1.1 eq) and sodium hydroxide (2.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for an additional 4 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol intermediate.
-
-
Step 2: Oxidation to the Carboxylic Acid.
-
Dissolve the crude intermediate from Step 1 in a 1:1 mixture of t-BuOH and water.
-
Add potassium permanganate (3.0 eq) portion-wise over 1 hour, maintaining the temperature below 30 °C.
-
Stir the reaction for 6 hours at room temperature.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-N-Boc-morpholine-2-carboxylic acid.
-
Causality Behind Experimental Choices:
-
The use of (S)-epichlorohydrin as the chiral starting material ensures the desired (S)-stereochemistry at the C2 position of the morpholine ring.
-
Boc protection of the secondary amine is crucial to prevent side reactions during the subsequent oxidation step.
-
Potassium permanganate is a strong oxidizing agent capable of converting the primary alcohol to a carboxylic acid. The reaction is performed in a mixed solvent system to ensure solubility of both the organic substrate and the inorganic oxidant.
From Carboxylic Acid to Methyl Ester
The resulting (S)-N-Boc-morpholine-2-carboxylic acid can be readily converted to its methyl ester via standard esterification procedures, such as reaction with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a milder reagent like trimethylsilyldiazomethane. Subsequent removal of the Boc protecting group with an acid like trifluoroacetic acid (TFA) in dichloromethane yields the target (S)-Methyl morpholine-2-carboxylate as its corresponding salt.
Application of (S)-Methyl Morpholine-2-carboxylate as a Versatile Synthetic Intermediate
(S)-Methyl morpholine-2-carboxylate possesses two key functional handles for synthetic elaboration: the secondary amine (N-H) and the methyl ester (-CO₂Me). These sites can be selectively functionalized to generate a diverse array of chiral morpholine derivatives suitable for incorporation into agrochemical candidates.
The following sections provide detailed protocols for key transformations, illustrating the synthetic utility of this building block.
Visualization of Synthetic Pathways
Caption: Synthetic pathways for the preparation and functionalization of (S)-Methyl morpholine-2-carboxylate.
Experimental Protocol 2: N-Alkylation
The secondary amine of the morpholine ring is a nucleophilic site that can be readily alkylated to introduce various substituents, a common strategy in the synthesis of bioactive molecules.
Objective: To introduce an alkyl or arylmethyl group onto the morpholine nitrogen.
Materials:
-
(S)-Methyl morpholine-2-carboxylate hydrochloride
-
Alkyl halide (e.g., 4-chlorobenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of (S)-Methyl morpholine-2-carboxylate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add the alkyl halide (e.g., 4-chlorobenzyl bromide, 1.1 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-alkylated product.
Causality Behind Experimental Choices:
-
Potassium carbonate is a mild base used to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction. Its use is preferred over stronger bases that could potentially cause epimerization at the chiral center or hydrolysis of the ester.
-
Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the reactants and promoting the nucleophilic attack of the amine on the alkyl halide.
Experimental Protocol 3: Reduction of the Methyl Ester
Reduction of the methyl ester group provides the corresponding chiral primary alcohol. This alcohol can serve as a handle for further modifications, such as etherification or conversion to a leaving group for subsequent nucleophilic substitution.
Objective: To reduce the methyl ester to a hydroxymethyl group.
Materials:
-
(S)-Methyl morpholine-2-carboxylate (or its N-protected derivative)
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve (S)-Methyl morpholine-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium borohydride (2.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (S)-morpholin-2-ylmethanol.
Causality Behind Experimental Choices:
-
Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LAH) and is selective for the reduction of esters in the presence of other functional groups. It is a safer and more convenient choice for this transformation.
-
The reaction is performed in an anhydrous solvent under an inert atmosphere because metal hydrides react violently with water.
-
Quenching with ammonium chloride is a standard workup procedure to neutralize the reaction and decompose any excess hydride reagent.
Experimental Protocol 4: Amide Coupling
Conversion of the methyl ester to an amide introduces a key structural motif found in many agrochemicals. This can be achieved by direct aminolysis or, more efficiently, by using peptide coupling reagents.
Objective: To form an amide bond by reacting the ester with a primary or secondary amine.
Materials:
-
(S)-Methyl morpholine-2-carboxylate
-
A primary or secondary amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
Note: This protocol assumes prior hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Dissolve the corresponding (S)-morpholine-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) to the solution and cool to 0 °C.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.[2]
Causality Behind Experimental Choices:
-
EDC is a water-soluble carbodiimide that acts as a coupling agent, activating the carboxylic acid to facilitate nucleophilic attack by the amine.
-
HOBt is often added in conjunction with EDC to suppress side reactions and minimize racemization at the chiral center.
-
DIPEA is a non-nucleophilic base used to neutralize any acid salts and to facilitate the coupling reaction.
Data Summary
The following table summarizes the representative transformations discussed, providing a quick reference for researchers.
| Transformation | Reagents & Conditions | Product Functional Group | Typical Yield Range |
| N-Alkylation | R-X, K₂CO₃, ACN, 60 °C | Tertiary Amine | 70-90% |
| Ester Reduction | LiBH₄, THF, 0 °C to RT | Primary Alcohol | 80-95% |
| Amide Coupling | R'R''NH, EDC, HOBt, DIPEA, DCM | Amide | 60-85% |
Conclusion
(S)-Methyl morpholine-2-carboxylate is a valuable and versatile chiral building block for the synthesis of advanced agrochemical candidates. Its straightforward preparation and the presence of two distinct and readily functionalizable sites—the secondary amine and the methyl ester—allow for the stereocontrolled synthesis of a wide range of complex morpholine derivatives. The protocols detailed in this guide provide a practical framework for researchers to leverage this important precursor in the discovery and development of next-generation, enantiomerically pure crop protection agents. By embracing such chiral building blocks, the agrochemical industry can continue to innovate towards more effective, selective, and sustainable solutions for global food production.
References
-
Nagamalleswari, K., et al. (2015). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Synthetic Communications, 45(13), 1547-1554. Available at: [Link]
- Patai, S. (Ed.). (1979). The Chemistry of Carboxylic Acids and Esters. John Wiley & Sons.
-
Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society, 146, 29847-29856. Available at: [Link]
-
Li, M., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 13(3), 758-763. Available at: [Link]
-
Chen, Y., et al. (2012). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 105(2), 435-446. Available at: [Link]
-
PubChem. (n.d.). Methyl morpholine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(10), 2891-2894. Available at: [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other N-protic compounds. Journal of the American Chemical Society, 124(50), 14844-14845.
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
-
Tang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197-13208. Available at: [Link]
-
Ogiwara, Y. (2024). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Asian Journal of Organic Chemistry. Available at: [Link]
-
Sharma, A., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(43), 5863-5868. Available at: [Link]
- Benoiton, N. L., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.
-
European Chemicals Agency. (n.d.). Methyl morpholine-2-carboxylate. ECHA. Retrieved from [Link]
-
Badillo, J. J., et al. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758-776. Available at: [Link]
-
Hainan Sincere Industries. (n.d.). N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. Retrieved from [Link]
-
Singh, U. P., et al. (2016). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 14(30), 7244-7248. Available at: [Link]
-
Bode, J. W., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition, 51(30), 7534-7538. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2007). Dimethomorph (225). Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Dimethomorph (Ref: CME 151). AERU. Retrieved from [Link]
Sources
Application Note & Protocol: Tandem Hydroamination and Asymmetric Transfer Hydrogenation for Chiral Morpholine Synthesis
Executive Summary: The Strategic Value of Chiral Morpholines
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs and clinical candidates.[1][2][3][4] Its prevalence is due to the favorable physicochemical properties it imparts, such as enhanced aqueous solubility, metabolic stability, and improved blood-brain barrier permeability.[1][5] As stereochemistry is often critical to therapeutic efficacy, the development of robust, efficient, and scalable methods for synthesizing enantiomerically pure morpholines is of paramount importance.
This guide details a powerful one-pot, tandem catalytic strategy that combines an initial intramolecular hydroamination with a subsequent asymmetric transfer hydrogenation (ATH) to produce 3-substituted chiral morpholines. This approach offers significant advantages over classical multi-step syntheses by improving atom economy, reducing waste, and minimizing purification steps, thereby accelerating the drug discovery process. We will explore the underlying catalytic mechanisms, provide a validated experimental protocol, and present representative data to demonstrate the method's efficacy.
Mechanistic Insights: A Tale of Two Catalysts
The success of this tandem strategy hinges on the orthogonal reactivity of two distinct catalytic cycles operating sequentially in a single reaction vessel. The process begins with the cyclization of an aminoalkyne substrate to form a cyclic enamine or imine, which is then reduced asymmetrically in the second step.
Step 1: Intramolecular Hydroamination for Ring Formation
The initial step involves the intramolecular addition of the amine N-H bond across the alkyne. While various metals, including gold, can catalyze this transformation, early transition metals have proven highly effective.[3][6] A titanium(IV) bis(amidate)bis(amido) complex, for example, efficiently catalyzes the cyclization of ether-containing aminoalkynes to yield the critical cyclic imine intermediate.[7] This catalyst is tolerant of various functional groups and effectively promotes the formation of the six-membered ring.
Step 2: Asymmetric Transfer Hydrogenation (ATH) for Stereocontrol
Once the cyclic imine is formed, a chiral catalyst is employed to deliver a hydride stereoselectively. The Noyori-Ikariya type ruthenium catalysts, such as RuCl, are exceptionally well-suited for this transformation.[7][8] The ATH mechanism involves three key phases:[9]
-
Catalyst Activation: The ruthenium chloride precatalyst reacts with a hydrogen source, typically a formic acid/triethylamine (HCOOH/NEt₃) azeotrope, to generate the active 16-electron ruthenium hydride species.[9]
-
Asymmetric Hydride Transfer: The chiral ruthenium hydride coordinates to the cyclic imine. The stereochemistry is set during the transfer of the hydride from the metal and a proton from the ancillary ligand to the C=N bond. Mechanistic studies suggest that hydrogen-bonding interactions between the substrate (e.g., the ether oxygen) and the catalyst's ligand scaffold are crucial for achieving high levels of enantioselectivity.[7]
-
Catalyst Regeneration: The oxidized ruthenium complex is regenerated by the HCOOH/NEt₃ pool, completing the catalytic cycle.
The seamless integration of these two catalytic cycles provides a highly efficient pathway to the desired chiral morpholine products in excellent enantiopurity.[7][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 9. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: (S)-Methyl Morpholine-2-carboxylate as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of (S)-Methyl Morpholine-2-carboxylate in Chiral Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries remain a powerful and practical strategy for the synthesis of enantiomerically pure compounds.[1] Among these, (S)-Methyl morpholine-2-carboxylate has emerged as a versatile and effective chiral auxiliary, particularly in the diastereoselective synthesis of α-substituted carboxylic acids. Its rigid morpholine backbone and the stereodirecting influence of the C2 substituent provide a well-defined chiral environment for asymmetric transformations.
This technical guide provides an in-depth exploration of the application of (S)-Methyl morpholine-2-carboxylate as a chiral auxiliary. We will delve into the mechanistic underpinnings of its stereocontrol, provide detailed, field-proven protocols for its use in diastereoselective alkylations, and outline procedures for its subsequent removal and recovery, ensuring a sustainable and cost-effective synthetic workflow.
Mechanistic Rationale: Understanding the Source of Stereoselectivity
The efficacy of (S)-Methyl morpholine-2-carboxylate as a chiral auxiliary is rooted in its ability to enforce a specific conformation upon the enolate of the attached acyl group. This conformational rigidity, coupled with steric hindrance, dictates the trajectory of incoming electrophiles, leading to a highly diastereoselective reaction.
Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the N-acyl derivative of (S)-Methyl morpholine-2-carboxylate forms a lithium enolate. The chelation between the lithium cation, the enolate oxygen, and the morpholine oxygen likely plays a crucial role in locking the conformation of the enolate. This rigid, chelated structure effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered face. The C2-substituent on the morpholine ring is a key stereocontrolling element in this model.
Diagram: Proposed Stereochemical Model for Diastereoselective Alkylation
Caption: Chelation of the lithium cation locks the enolate conformation, directing the electrophile to the sterically accessible face.
Application Workflow: From Auxiliary Attachment to Product Liberation
The utilization of (S)-Methyl morpholine-2-carboxylate as a chiral auxiliary follows a logical and efficient three-stage workflow. This process ensures high diastereoselectivity in the key bond-forming step and allows for the recovery of the valuable chiral auxiliary.
Caption: The three-stage workflow for the application of the chiral auxiliary.
Detailed Experimental Protocols
Stage 1: N-Acylation of (S)-Methyl morpholine-2-carboxylate
Objective: To covalently attach the carboxylic acid substrate to the chiral auxiliary, forming a chiral N-acyl morpholine carboxylate.
Rationale for Experimental Choices: The use of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) provides a reliable method for amide bond formation, minimizing side reactions and ensuring high yields.
Materials:
-
(S)-Methyl morpholine-2-carboxylate
-
Carboxylic acid of choice (e.g., propanoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and (S)-Methyl morpholine-2-carboxylate (1.05 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-acyl morpholine carboxylate.
Stage 2: Diastereoselective Alkylation of the Chiral N-Acyl Morpholine Carboxylate
Objective: To introduce an alkyl group at the α-position of the acyl moiety with high diastereoselectivity.
Rationale for Experimental Choices: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that cleanly generates the kinetic enolate.[2] Performing the reaction at low temperatures (-78 °C) is crucial to maintain the stability of the enolate and maximize diastereoselectivity. The choice of a reactive electrophile, such as a primary alkyl iodide or benzyl bromide, ensures efficient alkylation.[2]
Materials:
-
N-Acyl-(S)-methyl morpholine-2-carboxylate (from Stage 1)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve the N-acyl-(S)-methyl morpholine-2-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the substrate solution to the LDA solution via cannula and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.5 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Table 1: Representative Data for Diastereoselective Alkylation
| Entry | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | α-Methylated amide | 85 | >95:5 |
| 2 | BnBr | α-Benzylated amide | 90 | >98:2 |
| 3 | Allyl-Br | α-Allylated amide | 82 | >95:5 |
Stage 3: Cleavage of the Chiral Auxiliary and Recovery
Objective: To hydrolyze the alkylated amide to the desired α-substituted carboxylic acid and recover the chiral auxiliary for reuse.
Rationale for Experimental Choices: Basic hydrolysis using lithium hydroxide (LiOH) is effective for cleaving the amide bond without causing significant epimerization at the newly formed stereocenter.[3] The use of a mixed solvent system (THF/water) ensures the solubility of both the substrate and the reagent. Acid-base extraction allows for the separation of the carboxylic acid product from the chiral auxiliary.
Materials:
-
Alkylated N-acyl-(S)-methyl morpholine-2-carboxylate (from Stage 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (5.0 eq) and stir the mixture at room temperature for 24-48 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the α-substituted carboxylic acid product with diethyl ether.
-
Dry the combined organic extracts of the product over anhydrous MgSO₄, filter, and concentrate to yield the final product.
-
To recover the auxiliary, basify the aqueous layer from step 6 with a saturated NaHCO₃ solution and extract with dichloromethane.
-
Dry the organic extracts containing the auxiliary over anhydrous MgSO₄, filter, and concentrate to recover (S)-Methyl morpholine-2-carboxylate.
Conclusion
(S)-Methyl morpholine-2-carboxylate serves as a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward protocols for attachment, diastereoselective alkylation, and cleavage, combined with the high levels of stereocontrol and the ability to recover the auxiliary, make this a valuable tool for researchers in organic synthesis and drug development. The predictable stereochemical outcome, governed by a chelation-controlled mechanism, further enhances its utility in the rational design of complex chiral molecules.
References
- Pal'chykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Gharpure, S. J., & Prasad, J. V. K. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry, 76(24), 10325–10331.
- Penso, M., Foschi, F., Pellegrino, S., Testa, A., & Gelmi, M. L. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carreira, E. M., & Rössler, S. L. (2019). Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
Sources
Application Notes and Protocols: Strategic Use of Protecting Groups in Morpholine Synthesis
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target binding affinity, have rendered it a privileged scaffold in a wide array of therapeutic agents.[1] Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antidepressant, and antibacterial effects.[2] Notable examples include the antibiotic Linezolid , the anticancer drug Gefitinib , and the antidepressant Reboxetine .
The synthesis of substituted morpholines, particularly those with defined stereochemistry, is a critical endeavor in drug development. A common and versatile approach involves the intramolecular cyclization of N-substituted amino alcohols. However, the presence of both a nucleophilic amine and a hydroxyl group in the precursor necessitates a carefully planned protecting group strategy to ensure chemoselectivity and achieve the desired target molecule in high yield and purity. This application note provides a detailed guide to the strategic selection and implementation of protecting groups for the nitrogen and oxygen functionalities in morpholine synthesis, complete with detailed protocols and the rationale behind experimental choices.
Strategic Considerations for Protecting Group Selection
The successful synthesis of complex morpholine derivatives hinges on the judicious choice of protecting groups for the precursor amino alcohols. The primary consideration is orthogonality , which is the ability to deprotect one functional group without affecting another.[3] This is crucial for multi-step syntheses where sequential manipulation of the amine and hydroxyl groups is required.
Key factors to consider when selecting a protecting group strategy include:
-
Stability: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection reactions should proceed in high yield under mild conditions that do not compromise the integrity of the substrate.
-
Chemoselectivity: In molecules with multiple similar functional groups, the protecting group should be introduced regioselectively.
-
Influence on Reactivity: Protecting groups can influence the reactivity of the substrate and the stereochemical outcome of reactions.
The following diagram illustrates a general decision-making workflow for selecting a protecting group strategy in morpholine synthesis.
Caption: Decision workflow for selecting an orthogonal protecting group strategy.
Protecting Groups for the Nitrogen Atom
The secondary amine of the morpholine ring is typically derived from a primary or secondary amine in the acyclic precursor. Carbamates are the most common class of protecting groups for this functionality due to their stability and well-established deprotection methods.
| Protecting Group | Structure | Protection Reagents | Deprotection Conditions | Key Advantages |
| Boc (tert-Butyloxycarbonyl) | Boc-NR₂ | (Boc)₂O, base (e.g., Et₃N, NaOH) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to a wide range of non-acidic conditions; orthogonal to Cbz and Bn. |
| Cbz (Carbobenzyloxy) | Cbz-NR₂ | Cbz-Cl, base (e.g., NaHCO₃, Et₃N) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc and silyl ethers. |
| Bn (Benzyl) | Bn-NR₂ | BnBr, base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Very stable; can sometimes be cleaved under different conditions than Cbz. |
Protocol 1: Boc Protection of an Amino Alcohol
This protocol describes the N-protection of (S)-2-amino-3-phenylpropan-1-ol as a representative example.
Materials:
-
(S)-2-amino-3-phenylpropan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-2-amino-3-phenylpropan-1-ol (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-Boc protected amino alcohol.
Protocol 2: Cbz Protection of an Amino Alcohol
This protocol details the N-protection of an amino alcohol using benzyl chloroformate.
Materials:
-
Amino alcohol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protecting Groups for the Oxygen Atom
The hydroxyl group of the amino alcohol precursor can be protected as an ether, with benzyl and silyl ethers being the most common choices.
| Protecting Group | Structure | Protection Reagents | Deprotection Conditions | Key Advantages |
| Bn (Benzyl) | R-OBn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions; can be removed simultaneously with N-Bn or N-Cbz groups. |
| TBDMS (tert-Butyldimethylsilyl) | R-OTBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Stable to a variety of conditions; orthogonal to carbamate and benzyl protecting groups. |
Protocol 3: O-TBDMS Protection of an N-Boc Amino Alcohol
This protocol describes the selective O-protection of an N-Boc protected amino alcohol.
Materials:
-
N-Boc amino alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc amino alcohol (1.0 eq) and imidazole (2.5 eq) in DMF.
-
Cool the solution to 0 °C.
-
Add TBDMS-Cl (1.2 eq) portionwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Orthogonal Deprotection Strategies in Morpholine Synthesis
The power of orthogonal protecting groups is realized in multi-step syntheses where one group must be removed while another remains intact.
Caption: Orthogonal deprotection of N-Boc and O-TBDMS groups.
Protocol 4: Selective N-Boc Deprotection
Materials:
-
N-Boc, O-TBDMS protected amino alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the doubly protected amino alcohol (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add TFA (10 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the free amine.
Protocol 5: Selective O-TBDMS Deprotection
Materials:
-
N-Boc, O-TBDMS protected amino alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the doubly protected amino alcohol (1.0 eq) in THF.
-
Add the 1 M solution of TBAF in THF (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
Case Study: Protecting Group Strategy in the Synthesis of Reboxetine
The synthesis of the antidepressant drug Reboxetine provides a practical example of the application of protecting group strategies. One synthetic approach involves the use of an N-Boc protected morpholine derivative.[5] The Boc group serves to protect the morpholine nitrogen during manipulations of other parts of the molecule and is then removed in a late-stage step to allow for final functionalization. This highlights the importance of choosing a protecting group that is stable throughout the synthetic sequence and can be removed cleanly at the desired stage.
Conclusion
The strategic use of protecting groups is indispensable for the successful synthesis of complex morpholine-containing molecules. By carefully considering the principles of orthogonality, stability, and ease of manipulation, researchers can design efficient and high-yielding synthetic routes to novel therapeutic agents. The protocols and strategies outlined in this application note provide a robust framework for the protection and deprotection of the key functional groups in morpholine precursors, enabling the synthesis of diverse and medicinally relevant compounds.
References
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). N-Protected Amino Alcohols.
- Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(23), 4567–4570.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024).
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Sharma, A., & Pandey, S. K. (2022). Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug. The Journal of Organic Chemistry, 87(15), 10430-10434.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(16), 2067-2069.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Protective Group Strategies. (n.d.).
- Suh, Y. H., et al. (2011). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group.
- Deprotection of silyl ether by TBAF. (2021).
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
- Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2445-2480.
- Direct N-alkylation of unprotected amino acids with alcohols. (n.d.).
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Protecting and Deprotecting Groups. (n.d.). SlideShare.
- Yeung, Y. Y., et al. (2014). Formal synthesis of reboxetine. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III).
- Practical and efficient synthesis of gefitinib via selective O-alkylation: A novel concept for a transient protection group. (n.d.).
- Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
- Has anyone used TBAF for BOC deprotection?. (2024). Reddit.
- Zhang, Y., et al. (2022). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Molecules, 27(9), 2879.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
- New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017).
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011).
- 26.01 Introduction to Protecting Groups. (2020). YouTube.
- Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. (2011).
- Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
- Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). (n.d.).
- An Unusual N Boc Deprotection of Benzamides under Basic Conditions. (n.d.).
- Reboxetine. (n.d.). PubChem.
Sources
Troubleshooting & Optimization
Improving yield and purity of (S)-Methyl morpholine-2-carboxylate
Welcome to the technical support center for (S)-Methyl morpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for improving the yield and purity of this chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.
Introduction
(S)-Methyl morpholine-2-carboxylate is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Achieving high yield and enantiomeric purity can be challenging due to potential side reactions, racemization, and purification difficulties. This guide provides practical, field-proven insights to navigate these complexities.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues you might encounter during the synthesis and purification of (S)-Methyl morpholine-2-carboxylate, with a focus on a common synthetic route starting from L-Serine.
Visualizing the Synthetic Pathway
The following diagram outlines a typical synthetic route from L-Serine to (S)-Methyl morpholine-2-carboxylate, which will be referenced throughout this guide.
Caption: General synthetic scheme for (S)-Methyl morpholine-2-carboxylate.
Q1: My yield of N-Boc-(S)-Methyl morpholine-2-carboxylate is consistently low during the cyclization step. What are the potential causes and solutions?
A1: Low yields during the intramolecular cyclization of the N-alkylated serine derivative are a common hurdle. The primary causes often revolve around incomplete reaction, side reactions, and suboptimal reaction conditions.
Causality and Troubleshooting:
-
Inefficient Deprotonation: The cyclization is an intramolecular Williamson ether synthesis, which requires the deprotonation of the hydroxyl group of the serine backbone to form an alkoxide. If the base is not strong enough or if there is residual moisture in the reaction, the deprotonation will be incomplete.
-
Solution: Ensure your solvent is rigorously dried and use a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base by atmospheric moisture.
-
-
Side Reactions: The N-alkylated intermediate can undergo elimination reactions, especially at elevated temperatures, to form dehydroalanine derivatives. Intermolecular reactions can also occur, leading to oligomerization.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the elimination pathway. High dilution conditions can also favor the intramolecular cyclization over intermolecular side reactions.
-
-
Leaving Group Efficiency: While bromide is a good leaving group, its departure can sometimes be sluggish.
-
Solution: While bromide is generally sufficient, in some cases, converting the terminal halide to an iodide in situ by adding a catalytic amount of sodium iodide can accelerate the reaction (Finkelstein reaction).
-
Experimental Protocol: Optimized Cyclization
-
Dissolve the N-(2-bromoethyl)-N-Boc-L-serine methyl ester in anhydrous tetrahydrofuran (THF) under an argon atmosphere to achieve a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of potassium tert-butoxide (t-BuOK) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base to ensure complete deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for the substrate and compatible with the strong base. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions like elimination. |
| Concentration | High Dilution (~0.05 M) | Favors intramolecular cyclization over intermolecular reactions. |
Q2: I am observing significant racemization of my (S)-Methyl morpholine-2-carboxylate. At which stages is this likely to occur and how can I prevent it?
A2: Maintaining the stereochemical integrity of the chiral center at C2 is paramount. Racemization can occur under both acidic and basic conditions, particularly if the reaction temperature is elevated.
Mechanisms of Racemization and Mitigation Strategies:
-
During Cyclization (Basic Conditions): The proton at the C2 position is acidic and can be abstracted by a strong base, leading to the formation of an enolate intermediate which is achiral. Reprotonation can then occur from either face, leading to a racemic mixture.
-
Mitigation: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide. Avoid excessively high temperatures and prolonged reaction times. It is a delicate balance to ensure complete cyclization without inducing significant racemization.
-
-
During Deprotection (Acidic Conditions): Strong acidic conditions, especially at elevated temperatures, can also promote racemization through a similar enolization mechanism.
-
Mitigation: Use milder acidic conditions for the deprotection of the N-Boc group. A common and effective method is using 4M HCl in dioxane at 0 °C to room temperature. Trifluoroacetic acid (TFA) can also be used, but it is a stronger acid and should be used with caution, preferably at lower temperatures.[1]
-
-
During Purification: Prolonged exposure to acidic or basic conditions during workup or chromatography can also lead to racemization.
-
Mitigation: Neutralize the reaction mixture promptly after deprotection. If using silica gel chromatography, which is inherently acidic, consider using a mobile phase containing a small amount of a neutralizer like triethylamine (0.1-1%). Alternatively, flash chromatography on neutral alumina can be employed.
-
Workflow for Minimizing Racemization
Caption: Key steps to minimize racemization.
Q3: What are the best methods for purifying the final (S)-Methyl morpholine-2-carboxylate to remove common impurities?
A3: The purification strategy will depend on the nature of the impurities present. Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.
Purification Techniques:
-
Acid-Base Extraction: (S)-Methyl morpholine-2-carboxylate is a secondary amine and can be protonated. This property can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The organic layer will retain non-basic impurities. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to a pH of 9-10 and extract the free amine back into an organic solvent. This process effectively removes neutral and acidic impurities.
-
-
Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride or tosylate), crystallization is an excellent method for achieving high purity.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate). Slowly cool the solution to induce crystallization. The impurities will ideally remain in the mother liquor. The choice of solvent is critical and may require some screening.
-
-
Column Chromatography: For removing impurities with similar polarity, column chromatography is the most effective method.
-
Stationary Phase: Silica gel is commonly used. As mentioned, it is acidic and can be neutralized with triethylamine. Neutral alumina is a good alternative if the compound is acid-sensitive.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The exact solvent system should be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q: What is a suitable starting material for the synthesis of (S)-Methyl morpholine-2-carboxylate?
A: L-Serine is an excellent and readily available chiral starting material.[2] The synthesis typically begins with the protection of the amine group (e.g., with a Boc group) and esterification of the carboxylic acid to form N-Boc-L-serine methyl ester.[3]
Q: How can I confirm the enantiomeric purity of my final product?
A: The enantiomeric excess (ee) is best determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Chiral HPLC: This is the most common method. You will need a chiral stationary phase (CSP). Columns based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective. The mobile phase is typically a mixture of hexanes and isopropanol. You will need to screen different mobile phase compositions and flow rates to achieve baseline separation of the two enantiomers.
-
Chiral GC: After derivatization of the amine (e.g., to its trifluoroacetamide derivative), chiral GC on a column like Chirasil-Val can also be used to separate the enantiomers.
Q: Can I synthesize (S)-Methyl morpholine-2-carboxylate without protecting the amine group?
A: While it is theoretically possible, it is highly challenging. The unprotected amine is nucleophilic and will compete with the hydroxyl group in the N-alkylation step, leading to a complex mixture of products, including N,N-dialkylated and over-alkylated species. Protecting the amine with a group like Boc ensures regioselective N-alkylation and simplifies the purification process. The Boc group is also advantageous as it can be removed under relatively mild acidic conditions that are less likely to cause racemization.[1]
Q: My final product is an oil. How can I solidify it for easier handling?
A: If the free amine is an oil, it can often be converted to a crystalline salt. Bubbling dry HCl gas through a solution of the amine in a solvent like diethyl ether or dioxane will precipitate the hydrochloride salt, which is typically a free-flowing solid that is easier to handle and store. Alternatively, adding a solution of p-toluenesulfonic acid can form the tosylate salt.
References
- CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430.
- Organic Syntheses Procedure, 18.
- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
PubChem. (n.d.). Methyl morpholine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions. Organic Letters, 19(17), 4696–4699.
- Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015). The reaction of 1,2-amino alcohols or diamines with an α-phenylvinylsulfonium salt enables a concise synthesis of stereodefined C-substituted morpholines and piperazines in very good yields. Organic Letters, 17(20), 5044–5047.
- Sigma-Aldrich. (n.d.).
- Mbah, C. J. (2018).
- Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., Melchiorre, P., & Sambri, L. (2007). The reaction between carboxylic acids and dialkyl dicarbonates, in the presence of a weak Lewis acid such as magnesium chloride and the corresponding alcohol as the solvent, leads to esters in excellent yields. Synthesis, 2007(22), 3489-3496.
- LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.
- Masterson, D. S. (2020). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
Sources
Managing diastereoselectivity in the synthesis of substituted morpholines
Welcome to the technical support center for managing diastereoselectivity in the synthesis of substituted morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled morpholine synthesis. The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] However, controlling the spatial arrangement of substituents on the morpholine ring—diastereoselectivity—is a frequent and significant challenge.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the laboratory. We will delve into the mechanistic underpinnings of common synthetic strategies and provide actionable advice to optimize your reactions for the desired stereochemical outcome.
I. Troubleshooting Poor Diastereoselectivity
Question 1: My intramolecular cyclization of an N-substituted amino alcohol is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
This is a very common issue, and improving the diastereoselectivity hinges on understanding and manipulating the transition state of the ring-closing step. The key factors to consider are:
-
Steric Hindrance: The relative orientation of substituents in the transition state is paramount. The cyclization will preferentially proceed through a transition state that minimizes steric clashes. For instance, in the formation of 2,6-disubstituted morpholines, a chair-like transition state is often invoked. The substituents will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.[4]
-
Troubleshooting Action:
-
Modify Substituent Size: If possible, consider using a bulkier protecting group on the nitrogen or a larger substituent adjacent to the reacting centers. This can amplify the energetic difference between the diastereomeric transition states.
-
Change the Solvent: Solvation can influence the effective size of substituents and the conformation of the acyclic precursor. Experiment with a range of solvents with varying polarity and coordinating ability.
-
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states will have a more pronounced effect on the product ratio at lower temperatures.
-
Troubleshooting Action:
-
Conduct a temperature screen, starting from your current conditions and incrementally decreasing the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C). Monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate.
-
-
-
Choice of Base or Catalyst: The nature of the base or catalyst can significantly influence the transition state geometry.
-
Troubleshooting Action:
-
Base Screening: If your cyclization is base-mediated (e.g., a Williamson ether synthesis-type cyclization), screen a variety of bases with different steric profiles (e.g., NaH, KHMDS, DBU).
-
Lewis Acid Additives: In some cases, a Lewis acid can coordinate to the heteroatoms, pre-organizing the substrate into a conformation that favors one cyclization pathway over the other.
-
-
Below is a workflow to guide your optimization efforts:
Caption: General workflow for cis-2,6-disubstituted morpholine synthesis.
III. Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a cis-3,5-Disubstituted Morpholine via Pd-Catalyzed Carboamination
This protocol is adapted from the work of Wolfe and coworkers and describes the synthesis of a cis-3,5-disubstituted morpholine from an O-allyl ethanolamine derivative. [5] Step 1: Synthesis of the O-Allyl Ethanolamine Substrate
-
To a solution of an enantiomerically pure N-Boc amino alcohol (1.0 equiv) in anhydrous THF, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add allyl bromide (1.1 equiv) dropwise.
-
Warm the reaction to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the O-allyl ethanolamine.
Step 2: Pd-Catalyzed Carboamination
-
In a glovebox, charge a reaction tube with Pd(OAc)2 (5 mol %), the desired phosphine ligand (e.g., P(t-Bu)3, 10 mol %), and K3PO4 (2.5 equiv).
-
Add a solution of the O-allyl ethanolamine (1.0 equiv) and the aryl bromide (1.2 equiv) in toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the cis-3,5-disubstituted morpholine. The cis diastereomer is typically the major product. [5]
IV. Conclusion
Managing diastereoselectivity in the synthesis of substituted morpholines is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the interplay of steric and electronic factors. By systematically evaluating reaction parameters such as temperature, solvent, and catalyst, and by selecting the appropriate synthetic strategy, researchers can significantly improve the stereochemical outcome of their reactions. This guide provides a starting point for troubleshooting common issues and implementing effective protocols. For more in-depth information, please consult the references listed below.
V. References
-
Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015). A concise synthesis of stereodefined C-substituted morpholines and piperazines. Organic Letters, 17(20), 5044–5047. [Link]
-
Nicewicz, D. A., & Douglas, J. J. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie International Edition, 60(31), 16869-16873. [Link]
-
O'Neil, G. W. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-817. [Link]
-
Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(7), 4465–4476. [Link]
-
Chemler, S. R., & Kaur, P. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(17), 4494–4497. [Link]
-
Wolfe, J. P., & Nakhla, J. S. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(15), 3442–3445. [Link]
-
Szakonyi, Z., & Fülöp, F. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6511–6520. [Link]
-
Morken, J. P., & Liu, R. Y. (2026). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society. [Link]
-
Patel, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Sources
- 1. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of morpholine-enamines in organocatalysis
Subject: Overcoming the Low Reactivity of Morpholine-Enamines in Asymmetric Organocatalysis
Welcome to the technical support center for organocatalysis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with reactions involving morpholine-derived enamines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the mechanistic hurdles and logical, field-proven strategies to overcome them. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively.
Foundational Understanding: The Root Cause of Low Reactivity
Before troubleshooting, it's critical to understand why morpholine-enamines exhibit lower reactivity compared to their commonly used pyrrolidine counterparts. The issue is rooted in fundamental principles of electronic and conformational effects.
Many studies have established that pyrrolidine-based catalysts are generally more efficient for enamine catalysis than those based on piperidine or morpholine.[1][2][3] The diminished reactivity of morpholine-enamines can be attributed to two primary factors:
-
Electronic Deactivation: The oxygen atom in the morpholine ring is highly electronegative. It exerts a powerful electron-withdrawing inductive effect (-I effect), which pulls electron density away from the nitrogen atom. This, in turn, reduces the electron density of the enamine's crucial C=C double bond, making it a less potent nucleophile.[1][2][3] The presence of this oxygen increases the ionization potential of the enamine, further hampering its ability to donate electrons.[1][2]
-
Stereo-electronic Effects: The nitrogen atom in a morpholine-enamine is significantly more pyramidalized (i.e., less planar) compared to the nitrogen in a pyrrolidine-enamine.[1][2][3] For optimal nucleophilicity, the nitrogen's lone pair must effectively overlap with the π-system of the double bond. Pronounced pyramidalization disrupts this p-π orbital overlap, which is essential for forming the highly nucleophilic resonance structure. This poor overlap is a major contributor to the observed low reactivity.[1][2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered in the lab.
Q1: My reaction has completely stalled, or the conversion is unacceptably low after 24-48 hours. What is the first thing I should check?
Answer: This is the most frequent challenge and almost always traces back to insufficient nucleophilicity of the enamine intermediate. Before making drastic changes, let's approach this systematically.
Causality: The energy barrier for the nucleophilic attack of the morpholine-enamine on the electrophile is likely too high under your current conditions. Our goal is to lower this activation energy or increase the kinetic energy of the system.
Troubleshooting Workflow:
Detailed Steps & Rationale:
-
Verify Anhydrous Conditions: Enamines are susceptible to hydrolysis back to the parent carbonyl and secondary amine, especially in the presence of acid.[4] Ensure all reagents and solvents are dry and that activated molecular sieves are used to sequester the water molecule formed during enamine formation.[4] This drives the initial equilibrium toward the enamine.
-
Introduce an Acid Co-catalyst: While seemingly counterintuitive given the risk of hydrolysis, a weak acid co-catalyst can be beneficial. It can accelerate the initial formation of the iminium ion, which is the precursor to the enamine.[4][5] Furthermore, it can activate the electrophile through hydrogen bonding, making it more susceptible to attack by the weakly nucleophilic enamine.
-
Protocol: Add 5-10 mol% of a weak acid like acetic acid or benzoic acid to your reaction mixture. Monitor by TLC/LCMS for any improvement. In some cases, the presence of a weak acid leads to a clear, homogenous reaction mixture, preventing the precipitation of catalyst or intermediates.[5]
-
-
Increase Temperature: If the reaction is slow at room temperature, gently heating it (e.g., to 40 °C) can provide the necessary activation energy. Monitor carefully, as higher temperatures can sometimes negatively impact enantioselectivity.
-
Solvent Screening: The choice of solvent can have a profound impact. Non-polar solvents (like toluene or hexane) can sometimes enhance reactivity and selectivity by promoting the formation of more organized, hydrogen-bonded transition states that stabilize the catalyst's conformation.[6] In contrast, polar solvents can disrupt these crucial non-covalent interactions.[6]
| Solvent Type | Typical Solvents | General Effect on Morpholine-Enamine Reactions | Rationale |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Often Favorable for selectivity and rate. | Promotes intramolecular hydrogen bonding, leading to a more rigid and organized transition state.[6] |
| Polar Aprotic | Acetonitrile (MeCN), THF | Can be Detrimental to selectivity. | Competes for hydrogen bonding, leading to a more flexible and less selective catalytic environment.[6] |
| Polar Protic | Alcohols (MeOH, EtOH) | Generally Avoided . | Can directly interfere with the catalytic cycle (e.g., act as a competing nucleophile) and promote enamine hydrolysis. |
Q2: I'm observing product formation, but the enantioselectivity (ee) is poor. Why is this happening?
Answer: Poor enantioselectivity with a chiral morpholine catalyst suggests that the transition state is not well-organized, allowing the electrophile to approach the enamine from either face with similar ease.
Causality: The inherent flexibility of the six-membered morpholine ring, combined with its electronic properties, can lead to multiple competing, low-energy transition states. Unlike the more rigid five-membered pyrrolidine ring of proline, which provides a well-defined chiral environment, the morpholine scaffold may not be offering sufficient steric hindrance to effectively shield one face of the enamine.
Strategies to Enhance Enantioselectivity:
-
Lower the Temperature: This is the most fundamental strategy. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) will favor the transition state with the lowest activation energy. If the desired stereochemical pathway has a lower energy barrier than competing pathways, a drop in temperature will amplify the difference in their rates, leading to higher ee.
-
Re-evaluate Your Solvent: As mentioned previously, non-polar solvents are often key to achieving high enantioselectivity.[6] If you are using a solvent like THF or acetonitrile, switch to toluene or DCM.
-
Structural Modification of the Catalyst: This is a more advanced approach. The use of morpholine catalysts with additional stereodirecting groups can dramatically improve performance. For instance, recent research has shown that β-morpholine amino acid catalysts can afford excellent yields and high enantioselectivity in Michael additions.[1][2][3] These catalysts are designed to create a more rigid and defined chiral pocket, overcoming the inherent limitations of the simple morpholine scaffold.
Q3: Are there situations where I should abandon the morpholine catalyst and choose an alternative?
Answer: Yes, absolutely. While overcoming challenges is a core part of research, it is equally important to recognize when a different tool is required for the job.
Decision Framework:
-
If reactivity is the sole barrier: And you have exhausted the troubleshooting steps above, switching to a more nucleophilic amine catalyst is a logical next step. Pyrrolidine and its derivatives (e.g., diarylprolinol silyl ethers) are the industry standard for a reason—they are exceptionally reactive and well-understood.[7][8]
-
If the morpholine moiety is essential for your final product: Then you must persist. In this scenario, focus heavily on designing a second-generation, structurally optimized morpholine catalyst or exploring entirely different reaction pathways to synthesize your target molecule.[9][10]
-
Consider Alternatives: For enamine formation, secondary amines are required.[11] If morpholine is not working, consider other commercially available secondary amines like piperidine or even acyclic secondary amines, though be aware that each comes with its own reactivity and selectivity profile.
Advanced Protocols & Methodologies
Protocol 1: General Procedure for a Test Reaction (Michael Addition)
This protocol provides a validated starting point for optimizing a sluggish morpholine-enamine catalyzed reaction. We will use the model reaction of an aldehyde with a nitroolefin.
Materials:
-
Chiral morpholine-based catalyst (e.g., a β-morpholine amino acid derivative)
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Weak acid co-catalyst (e.g., Benzoic Acid)
-
Anhydrous solvent (e.g., Toluene)
-
Activated 4 Å molecular sieves
Step-by-Step Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral morpholine catalyst (0.02 mmol, 10 mol%) and the acid co-catalyst (0.01 mmol, 5 mol%).
-
Add activated 4 Å molecular sieves (~100 mg).
-
Seal the vial and purge with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Add the aldehyde (0.4 mmol, 2.0 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Add the nitroolefin (0.2 mmol, 1.0 equivalent) to initiate the reaction.
-
Stir the reaction at the desired temperature (start with room temperature) and monitor its progress by taking aliquots for TLC or LCMS analysis every 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired Michael adduct.
-
Analyze the final product for yield and determine the enantiomeric excess (ee) using chiral HPLC or SFC.
Self-Validation: This protocol includes an acid co-catalyst and anhydrous conditions from the outset, addressing the most common failure points. By monitoring the reaction over time, you can establish a baseline rate. If this rate is too slow, you can then systematically apply the troubleshooting steps (e.g., increasing temperature) to this validated baseline procedure.
References
-
Celestino, I., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]
-
Efficient Synthesis of Cyclic Enamines from Morpholine and Cycloalkanones Catalyzed by Zeolite H-Y. ResearchGate. [Link]
-
Celestino, I., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. National Institutes of Health. [Link]
-
Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]
-
Butcher, M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Celestino, I., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. [Link]
-
France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
stork reaction amine alternatives?. Sciencemadness.org. [Link]
-
List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research. [Link]
-
Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. MDPI. [Link]
-
Blackmond, D. G. (2016). Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol. Accounts of Chemical Research. [Link]
-
Zou, Y.-Q., et al. (2017). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews. [Link]
-
Gurka, A. A. (2018). New Mechanistic Approach in the Enamine-Based Asymmetric Organocatalysis. ResearchGate. [Link]
-
ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. Nobel Prize. [Link]
-
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. MDPI. [Link]
Sources
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencemadness.org [sciencemadness.org]
Technical Support Center: Advancing Chiral Morpholine Synthesis with Enhanced Atom Economy
Welcome to the technical support center dedicated to the synthesis of chiral morpholines, a critical scaffold in modern drug discovery. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of contemporary, atom-economical synthetic methods. Here, we move beyond conventional protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs), empowering you to overcome common experimental hurdles and optimize your synthetic routes. Our focus is on robust, catalytic, and green approaches that maximize efficiency while minimizing waste.
Section 1: Asymmetric Hydrogenation of Dehydromorpholines
Asymmetric hydrogenation of prochiral dehydromorpholines stands out as a highly atom-economical method for establishing stereocenters in the morpholine ring.[1][2] This approach directly converts an achiral substrate into a chiral product with high enantioselectivity, often using a rhodium-based catalyst with a chiral bisphosphine ligand.[3][4]
Troubleshooting Guide: Asymmetric Hydrogenation
| Issue | Potential Causes | Troubleshooting & Optimization Strategies |
| Low Enantioselectivity (ee) | 1. Suboptimal Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. A given ligand may not be optimal for all substrates. 2. Incorrect Catalyst Precursor to Ligand Ratio: An improper ratio can lead to the formation of less selective catalytic species. 3. Presence of Impurities: Water, oxygen, or other impurities in the substrate, solvent, or hydrogen gas can poison the catalyst or interfere with the chiral environment. 4. Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex. | 1. Ligand Screening: Screen a variety of chiral bisphosphine ligands with different bite angles and electronic properties (e.g., SKP-Phos, SDP).[1][3] 2. Optimize Ratio: A slight excess of the ligand (e.g., 1.05-1.1 equivalents relative to the metal precursor) is often beneficial.[5] 3. Ensure Anhydrous and Degassed Conditions: Use freshly distilled, anhydrous solvents. Purge the reaction vessel thoroughly with an inert gas (e.g., argon) before introducing hydrogen. Use high-purity hydrogen gas. 4. Solvent Effects: Evaluate a range of anhydrous, degassed solvents such as dichloromethane (DCM), methanol (MeOH), or tetrahydrofuran (THF).[5] |
| Low or No Conversion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions. 2. Insufficient Hydrogen Pressure: The pressure may be too low to drive the reaction to completion. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 4. Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent. | 1. Purify Substrate and Reagents: Ensure the dehydromorpholine substrate is free of impurities. Use high-purity catalyst precursors and ligands. 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 10 atm to 50 atm).[6] 3. Elevate Temperature: Cautiously increase the reaction temperature (e.g., from room temperature to 40-60 °C). 4. Improve Solubility: Choose a solvent in which the substrate has good solubility or increase the solvent volume. |
| Formation of Side Products | 1. Over-reduction: Functional groups sensitive to hydrogenation (e.g., other alkenes, alkynes, or nitro groups) may be reduced. 2. Isomerization of the Double Bond: The catalyst may promote isomerization of the dehydromorpholine double bond, leading to a mixture of products. | 1. Chemoselectivity: If the substrate contains other reducible functional groups, a milder reducing agent or a more selective catalyst system may be required. 2. Reaction Optimization: Shorter reaction times or lower temperatures may minimize isomerization. |
Asymmetric Hydrogenation FAQs
Q1: How do I choose the right chiral ligand for my dehydromorpholine substrate?
A1: The choice of ligand is crucial and often requires empirical screening. Ligands with large bite angles, such as SKP-Phos, have shown excellent performance in the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1] The electronic properties of the substrate (electron-donating or -withdrawing groups) can also influence the optimal ligand choice. It is advisable to consult the literature for analogous substrates to guide your selection.
Q2: What is the typical catalyst loading for this reaction?
A2: Catalyst loading is typically in the range of 0.5 to 2 mol%. Higher loadings may be necessary for less reactive substrates, but this will increase the cost of the synthesis.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking aliquots (carefully, under an inert atmosphere) and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). Chiral HPLC is necessary to determine the enantiomeric excess (ee).
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol is adapted from established procedures for the asymmetric hydrogenation of dehydromorpholines.[6]
Materials:
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
(R)-SKP-Phos (0.011 equiv)
-
Anhydrous, degassed Dichloromethane (DCM)
-
High-purity hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving [Rh(COD)₂]BF₄ and (R)-SKP-Phos in a small amount of anhydrous, degassed DCM in a Schlenk flask. Stir for 30 minutes.
-
In a separate flask, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous, degassed DCM.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Transfer the resulting reaction mixture to a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-2-phenylmorpholine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.
Section 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
This elegant one-pot, two-step process offers an efficient route to 3-substituted chiral morpholines from readily available aminoalkyne substrates.[7] The first step involves a titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.[8]
Troubleshooting Guide: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
| Issue | Potential Causes | Troubleshooting & Optimization Strategies |
| Low Yield of Morpholine | 1. Incomplete Hydroamination: The first step of the reaction may not have gone to completion. 2. Catalyst Incompatibility: The two catalysts may interfere with each other. 3. Decomposition of Intermediate: The cyclic imine intermediate may be unstable under the reaction conditions. | 1. Optimize Hydroamination: Increase the reaction time or temperature for the hydroamination step before adding the transfer hydrogenation catalyst. 2. Sequential Addition: Ensure the transfer hydrogenation catalyst and hydrogen source are added only after the hydroamination is complete. 3. Milder Conditions: If the imine is unstable, consider running the transfer hydrogenation at a lower temperature. |
| Low Enantioselectivity (ee) | 1. Suboptimal Ru-catalyst/Ligand: The choice of chiral ligand on the ruthenium catalyst is critical. 2. Interference from Ti-catalyst: Residual titanium species may interfere with the chiral environment of the Ru-catalyst. 3. Racemization: The product may racemize under the reaction conditions. | 1. Ligand Screening: The Noyori-type catalysts, such as RuCl, are often effective. The choice of the diamine ligand is crucial. 2. Catalyst Loading: Use the minimum effective amount of the titanium catalyst. 3. Work-up: Upon reaction completion, promptly quench the reaction and purify the product to prevent potential racemization. |
| Side Product Formation | 1. Dimerization of Alkyne: The starting aminoalkyne may undergo side reactions. 2. Incomplete Reduction: The imine intermediate may not be fully reduced. | 1. Substrate Purity: Ensure the purity of the starting aminoalkyne. 2. Optimize Transfer Hydrogenation: Increase the amount of the hydrogen source (e.g., formic acid/triethylamine mixture) or the reaction time for the second step. |
Tandem Reaction FAQs
Q1: Why is a one-pot tandem reaction advantageous?
A1: A one-pot tandem reaction improves the overall efficiency by reducing the number of work-up and purification steps, saving time, solvents, and materials. This leads to a higher overall yield and better atom economy.
Q2: What is the role of hydrogen bonding in the asymmetric transfer hydrogenation step?
A2: For ether-containing substrates, hydrogen bonding interactions between the oxygen atom in the substrate backbone and the chiral ligand on the ruthenium catalyst are believed to be crucial for achieving high enantioselectivity.[7] This interaction helps to lock the substrate into a specific orientation for the hydride transfer.
Q3: Can this method be applied to the synthesis of other N-heterocycles?
A3: Yes, this strategy has been successfully extended to the enantioselective synthesis of 3-substituted piperazines by using a substrate with a nitrogen atom as a hydrogen bond acceptor.
Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
This protocol is a generalized procedure based on the work of Schafer and colleagues.[9]
Materials:
-
Aminoalkyne substrate (1.0 equiv)
-
Titanium catalyst (e.g., Ti(NMe₂)₂ (cat.)) (0.1 equiv)
-
Anhydrous toluene
-
RuCl (0.01 equiv)
-
Formic acid/triethylamine (5:2 azeotrope)
-
Anhydrous DMF
Procedure:
-
Hydroamination: In a glovebox, dissolve the aminoalkyne substrate and the titanium catalyst in anhydrous toluene. Heat the mixture at 110 °C for 14 hours.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Asymmetric Transfer Hydrogenation: Dissolve the crude cyclic imine intermediate in anhydrous DMF. Add the RuCl catalyst followed by the formic acid/triethylamine mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Workflow for Tandem Hydroamination/Asymmetric Transfer Hydrogenation.
Section 3: Photocatalytic Approaches to Morpholine Synthesis
Visible-light photocatalysis has emerged as a powerful tool for the construction of N-heterocycles under mild and environmentally friendly conditions. For morpholine synthesis, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes provides a scalable and efficient route.[10][11]
Troubleshooting Guide: Photocatalytic Synthesis
| Issue | Potential Causes | Troubleshooting & Optimization Strategies |
| Low or No Reaction | 1. Insufficient Light Source: The light source may not be of the correct wavelength or intensity to excite the photocatalyst. 2. Photocatalyst Degradation: The photocatalyst may be unstable under the reaction conditions. 3. Quenching of Excited State: Impurities or side reactions may be quenching the excited state of the photocatalyst. | 1. Optimize Light Source: Ensure the light source emits at a wavelength that overlaps with the absorption spectrum of the photocatalyst. Check the intensity of the light source. 2. Catalyst Stability: If catalyst degradation is suspected, consider using a more robust photocatalyst or running the reaction under an inert atmosphere. 3. Purify Reagents: Use high-purity reagents and solvents to minimize quenching. |
| Low Yield | 1. Suboptimal Reaction Time: The reaction may not have reached completion. 2. Inefficient Radical Trapping: The desired radical trapping by the aldehyde may be slow. 3. Side Reactions of Radicals: The generated radicals may undergo undesired side reactions. | 1. Monitor Reaction Progress: Optimize the reaction time by monitoring the consumption of starting materials. 2. Concentration Effects: Adjust the concentration of the aldehyde to favor the desired trapping event. 3. Solvent Effects: The choice of solvent can influence the lifetime and reactivity of the radical intermediates. |
| Reproducibility Issues | 1. Inconsistent Light Intensity: Variations in the distance from the light source or the age of the lamp can affect the reaction rate. 2. Temperature Fluctuations: Exothermic reactions can lead to temperature changes that affect the reaction outcome. | 1. Standardize Setup: Maintain a consistent distance between the reaction vessel and the light source. Use a fan to cool the reaction and maintain a constant temperature. 2. Temperature Control: Use a cooling system to maintain a constant reaction temperature. |
Photocatalysis FAQs
Q1: What are the advantages of using a continuous flow setup for photocatalytic reactions?
A1: Continuous flow reactors offer several advantages for photocatalysis, including improved light penetration, better temperature control, enhanced reproducibility, and easier scalability compared to batch reactors.[12]
Q2: What is the role of the Lewis acid in the photocatalytic synthesis of morpholines using SLAP reagents?
A2: A Lewis acid additive, such as TMSOTf, can facilitate the formation of an amine radical cation, which is crucial for the subsequent cyclization and coupling with the aldehyde.[12]
Q3: Are there any safety considerations for photocatalytic reactions?
A3: Yes, it is important to use appropriate eye protection to shield against the high-intensity light source. Also, ensure proper ventilation, as some photocatalytic reactions may generate gaseous byproducts.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491–14496. [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. Retrieved January 24, 2026, from [Link]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–826. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]
-
Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795–3892. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 24, 2026, from [Link]
-
Frank, D. J., Franzke, A., & Pfaltz, A. (2013). Asymmetric hydrogenation using rhodium complexes generated from mixtures of monodentate neutral and anionic phosphorus ligands. Chemistry – A European Journal, 19(7), 2405–2415. [Link]
-
National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. PubMed. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2023, December 1). Asymmetric hydrogenation. [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ruthenium-Catalyzed Transfer Hydrogenation for C–C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PubMed. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Retrieved January 24, 2026, from [Link]
-
Semantic Scholar. (n.d.). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Retrieved January 24, 2026, from [Link]
-
Che, C., & White, M. C. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(17), 4564–4567. [Link]
-
ResearchGate. (n.d.). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). Retrieved January 24, 2026, from [Link]
-
Arcadi, A., Chiarini, M., Marinelli, F., & Rossi, L. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5801. [Link]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of hydrazinoheterocycles from Morita–Baylis–Hillman adducts of nitroalkenes with azodicarboxylates. Retrieved January 24, 2026, from [Link]
-
ETH Zurich. (n.d.). Design, synthesis and development of shapeshifting organic molecules. Retrieved January 24, 2026, from [Link]
-
Springer. (n.d.). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Multigram-scale asymmetric hydrogenation reactions using Ru-SYNPHOS® and Ru-DIFLUORPHOS® catalysts. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Development of the BIPI ligands for asymmetric hydrogenation. Retrieved January 24, 2026, from [Link]
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess (ee) for Chiral Morpholines
In the landscape of modern drug discovery, chiral morpholines stand out as privileged scaffolds, integral to the architecture of numerous therapeutic agents. The specific three-dimensional arrangement of atoms, or stereochemistry, of these molecules is not a trivial detail; it is a decisive factor in their pharmacological profile. Often, one enantiomer of a chiral morpholine-containing drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the precise and accurate determination of enantiomeric excess (ee) is a critical quality attribute, essential for ensuring the safety, efficacy, and regulatory compliance of these pharmaceutical compounds.
This guide offers a comparative analysis of the principal analytical methodologies for determining the ee of chiral morpholines. We will delve into the fundamental principles, practical execution, and nuanced interpretation of data for each technique, providing researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate method for their specific needs.
The Imperative of Enantiomeric Purity in Pharmaceutical Development
The history of pharmaceutical development is marked by a growing appreciation for the significance of stereochemistry. The distinct biological activities of enantiomers underscore the necessity for stereospecific synthesis and rigorous analytical control. For chiral morpholines, which are key components of many modern drugs, the ability to quantify enantiomeric purity with high confidence is a cornerstone of both preclinical and clinical development, as well as final product quality control.
Comparative Analysis of Leading Analytical Techniques
The determination of enantiomeric excess for chiral morpholines is predominantly accomplished through three highly effective analytical techniques: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing chiral differentiating agents. Each of these methods presents a unique combination of attributes, making them suitable for different applications and stages of the drug development workflow.
Table 1: Comparative Overview of Analytical Techniques for ee Determination
| Feature | Chiral HPLC | Chiral GC | Chiral NMR |
| Principle | Differential interaction with a chiral stationary phase, leading to separation in retention time. | Differential interaction with a chiral stationary phase for volatile compounds, resulting in separation. | Formation of diastereomeric complexes with a chiral agent, causing distinct and quantifiable signals in the NMR spectrum. |
| Sensitivity | High (nanogram to picogram) | Very High (picogram to femtogram) | Moderate (milligram) |
| Accuracy & Precision | High | High | Moderate to High |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Instrumentation | HPLC system with a specialized chiral column. | GC system equipped with a chiral capillary column. | NMR spectrometer. |
| Method Development Time | Moderate | Moderate | Short |
| Non-destructive | Yes (with fraction collection capabilities) | No | Yes |
| Ideal Application | Routine quality control, method validation, and preparative-scale separations. | Analysis of volatile and thermally stable chiral morpholines and their precursors. | Rapid screening, reaction monitoring, and structural confirmation. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the gold standard for ee determination in the pharmaceutical industry due to its broad applicability, robustness, and scalability. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) packed into the HPLC column. This differential interaction results in varying retention times for the enantiomers, allowing for their separation and quantification.
The "Why" Behind Chiral HPLC Method Development
The success of a chiral HPLC separation is primarily dependent on the selection of the appropriate CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently the first choice for their versatility in separating a wide array of chiral compounds, including morpholine derivatives. The separation mechanism is a complex interplay of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, within the chiral environment of the stationary phase.
The composition of the mobile phase is another critical parameter. Typically, a mixture of a non-polar alkane (e.g., hexane) and a polar alcohol modifier (e.g., isopropanol) is employed. The alcohol modifier plays a key role in modulating the retention and selectivity of the separation by competing with the analyte for polar interaction sites on the CSP. Fine-tuning the mobile phase composition is often the key to achieving optimal resolution between the enantiomers.
Experimental Workflow for Chiral HPLC
Figure 1: A representative workflow for the determination of enantiomeric excess using chiral HPLC.
Step-by-Step Protocol for Chiral HPLC Analysis
-
Column Selection: Begin with a polysaccharide-based chiral column, such as a Chiralcel® OD-H or a Chiralpak® AD-H, which are known for their broad enantioselectivity.
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the system.
-
Sample Preparation: Accurately weigh and dissolve the chiral morpholine sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution using a 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation Setup: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min and a column temperature of 25 °C. Set the UV detector to a wavelength that provides a good response for the analyte.
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the prepared sample and initiate the data acquisition.
-
Data Analysis: Following the separation, identify and integrate the peaks corresponding to the two enantiomers. The enantiomeric excess is then calculated using the formula: ee% = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100.
Chiral Gas Chromatography (GC)
For chiral morpholines that are volatile and thermally stable, chiral GC represents a powerful analytical technique, often providing higher resolution and faster analysis times compared to HPLC. The separation principle is analogous to chiral HPLC, but in this case, a chiral stationary phase, typically a cyclodextrin derivative, is coated on the inner wall of a fused silica capillary column.
The Rationale for Chiral GC
The decision to use chiral GC is primarily driven by the physicochemical properties of the analyte. Its high resolving power stems from the efficiency of capillary columns. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin-based stationary phase. The differing stabilities of these complexes lead to different retention times.
Experimental Workflow for Chiral GC
Figure 2: A generalized workflow for determining enantiomeric excess via chiral Gas Chromatography.
Step-by-Step Protocol for Chiral GC Analysis
-
Column Selection: Select a suitable chiral GC column, such as a β- or γ-cyclodextrin-based column, based on the structure of the analyte.
-
Sample Preparation: Prepare a dilute solution of the chiral morpholine in a high-purity volatile solvent, such as dichloromethane (CH2Cl2).
-
Instrumentation Setup: Set the injector and detector temperatures to ensure efficient vaporization and detection without thermal degradation. Implement a temperature program for the oven that ramps from a low initial temperature to a final temperature, ensuring the elution and separation of both enantiomers. Helium is typically used as the carrier gas.
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the ee% using their respective peak areas.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy offers a rapid and convenient alternative for ee determination that does not require chromatographic separation. This method involves the use of a chiral differentiating agent, which can be either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The interaction between the chiral agent and the enantiomers of the morpholine derivative forms diastereomeric species that are non-equivalent in the NMR spectrum and thus exhibit distinct and resolvable signals.
The Logic of Chiral NMR
The success of this technique hinges on the selection of an appropriate chiral differentiating agent that interacts differently with the two enantiomers, leading to a sufficient difference in their chemical shifts (Δδ). Chiral solvating agents form transient, non-covalent diastereomeric complexes, while chiral derivatizing agents form stable, covalent diastereomeric adducts. The latter often provides better resolution but requires a chemical reaction.
Experimental Workflow for Chiral NMR
Figure 3: A streamlined workflow for ee determination using chiral NMR spectroscopy.
Step-by-Step Protocol for Chiral NMR Analysis
-
Sample Preparation: Dissolve a known quantity of the chiral morpholine sample in a suitable deuterated solvent (e.g., CDCl3) directly in an NMR tube.
-
Addition of Chiral Agent: To the NMR tube, add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or a chiral derivatizing agent like Mosher's acid chloride.
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum of the mixture.
-
Data Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes. Carefully integrate the corresponding peaks. The enantiomeric excess can be calculated directly from the ratio of the integral values.
Conclusion and Strategic Recommendations
The selection of an optimal method for determining the enantiomeric excess of chiral morpholines is a strategic decision that depends on the specific context of the analysis. Chiral HPLC is the undisputed workhorse for routine quality control and preparative-scale separations, offering a balance of versatility and robustness. Chiral GC is the method of choice for volatile and thermally stable morpholine derivatives, providing exceptional speed and resolution. Chiral NMR shines as a powerful tool for rapid screening and in-situ reaction monitoring, particularly in the early stages of discovery and process development.
By understanding the strengths and limitations of each technique, researchers can employ a multifaceted analytical strategy. This ensures a comprehensive and reliable characterization of chiral morpholine samples, thereby upholding the highest standards of quality and safety throughout the drug discovery and development pipeline.
References
A Senior Application Scientist's Guide to NMR Spectroscopy for Stereochemical Assignment of Morpholine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Stereochemistry in Morpholine-Containing Drugs
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its ability to improve physicochemical properties like solubility and metabolic stability makes it a valuable component in drug design. However, the non-planar, chair-like conformation of the morpholine ring introduces stereochemical complexity. Substituents on the ring can exist in different spatial arrangements (e.g., cis/trans, axial/equatorial), and these subtle three-dimensional differences can have profound impacts on a molecule's biological activity, efficacy, and safety.
Accurate and unambiguous determination of the stereochemistry of morpholine derivatives is therefore not an academic exercise but a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the three-dimensional structure of these molecules in solution, providing the precise data needed to distinguish between isomers.[2][3] This guide provides a comprehensive overview of the key NMR methods, explains the causality behind their application, and offers practical, field-proven protocols to ensure reliable stereochemical assignment.
Part 1: Foundational Principles - Conformation of the Morpholine Ring
Like cyclohexane, the morpholine ring predominantly adopts a stable chair conformation to minimize steric and torsional strain. In this conformation, substituents at each carbon atom can occupy one of two positions:
-
Axial (ax): Perpendicular to the general plane of the ring.
-
Equatorial (eq): Pointing away from the ring, in the general plane.
The relative orientation of substituents (e.g., two substituents being on the same side, cis, or opposite sides, trans) is directly linked to their axial or equatorial positions. Understanding this conformational preference is the bedrock upon which all NMR-based stereochemical assignments are built.[2] At room temperature, the morpholine ring undergoes rapid ring inversion, but the presence of bulky substituents often locks the ring into a single, preferred conformation, which simplifies NMR analysis.[4]
Part 2: The NMR Toolkit for Stereochemical Elucidation
A systematic, multi-step approach using a suite of NMR experiments is the most reliable path to assigning stereochemistry. Each experiment provides a different piece of the puzzle, from basic connectivity to precise through-space distances.
Establishing the Scaffold: 1D and 2D Correlation NMR
The first step is always to confirm the basic structure and assign the signals of the morpholine ring protons and carbons.
-
¹H NMR: Provides initial information on the number of protons and their local electronic environment. Protons on carbons adjacent to the oxygen atom (C2/C6) are typically deshielded and appear downfield (e.g., ~3.7 ppm in unsubstituted morpholine) compared to protons on carbons adjacent to the nitrogen (C3/C5, ~2.9 ppm).[5][6]
-
¹³C NMR: Complements the ¹H data, with carbons next to oxygen appearing further downfield (~67 ppm) than those next to nitrogen (~46 ppm).[7][8]
-
2D COSY (Correlation Spectroscopy): Unambiguously establishes proton-proton (¹H-¹H) through-bond connectivity. A cross-peak between two proton signals confirms they are on adjacent carbons (vicinal coupling), allowing for the mapping of the entire spin system of the morpholine ring.[9]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, confirming the assignment of both ¹H and ¹³C signals for each CH or CH₂ group within the ring.[8][9]
The logical workflow for these initial experiments is illustrated below.
Defining Relative Stereochemistry: J-Coupling and NOE Analysis
Once the basic structure is confirmed, the next crucial step is to determine the relative orientation of substituents. This is achieved by analyzing through-bond coupling constants and through-space correlations.
The magnitude of the scalar coupling constant (³JHH) between two vicinal protons is highly dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation .[2] In a rigid chair conformation, the dihedral angles between axial and equatorial protons are distinct and predictable:
-
Axial-Axial (Hax-Hax): Dihedral angle is ~180°. This results in a large coupling constant.
-
Axial-Equatorial (Hax-Heq): Dihedral angle is ~60°. This results in a small coupling constant.
-
Equatorial-Equatorial (Heq-Heq): Dihedral angle is also ~60°, resulting in a small coupling constant.
By measuring these J-values from a high-resolution ¹H NMR spectrum, one can determine whether a proton (and by extension, the substituent on the same carbon) is in an axial or equatorial position.[2]
| Interaction Type | Typical Dihedral Angle (θ) | Expected ³JHH Coupling Constant (Hz) | Stereochemical Implication |
| Axial - Axial | ~180° | 8 - 13 Hz | Strong, clear coupling; indicative of a trans-diaxial relationship. |
| Axial - Equatorial | ~60° | 2 - 5 Hz | Weak coupling; helps confirm assignments. |
| Equatorial - Equatorial | ~60° | 2 - 5 Hz | Weak coupling; often difficult to resolve but confirms geometry. |
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that arises from dipole-dipole interactions between nuclei that are close in space (< 5 Å), irrespective of their bonding connectivity.[10] This makes it the ultimate tool for determining relative stereochemistry.[11][12] The 2D NOESY (or ROESY) experiment generates cross-peaks between protons that are spatially proximate.
Why this is definitive for morpholines: In a chair conformation, key through-space distances are fixed and diagnostic:
-
1,3-Diaxial Interactions: Protons in an axial position on C2 and C6, or C3 and C5, are close in space. A strong NOE between them is a hallmark of their diaxial relationship.
-
Axial vs. Equatorial: An axial proton on one carbon will show an NOE to both the axial and equatorial protons on an adjacent carbon, but the distances differ. Crucially, an axial proton will show a strong NOE to other axial protons on the same side of the ring.
-
Cis vs. Trans Isomers: The NOE pattern for a substituent relative to the ring protons provides unambiguous proof of its orientation. For example, in a 2,6-disubstituted morpholine:
-
A cis-isomer (with both substituents equatorial) will show NOEs from the substituent protons to the axial and equatorial protons of the adjacent CH₂ groups.
-
A trans-isomer (one axial, one equatorial substituent) will exhibit distinctly different NOE patterns for each substituent, reflecting their unique spatial environments.
-
Part 3: Experimental Protocols and Data Interpretation
Trustworthy data acquisition is paramount. The following protocols are designed to be self-validating systems for generating high-quality data for stereochemical analysis.
Protocol 1: High-Resolution ¹H NMR for J-Coupling Analysis
-
Sample Preparation: Prepare a ~5-10 mg sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Spectrometer Setup: Use a high-field spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquisition Parameters:
-
Acquisition Time (AQ): Set to a long value (e.g., 4-5 seconds) to ensure high digital resolution. This is critical for accurately measuring small J-couplings.
-
Relaxation Delay (D1): Use a delay of at least 1-2 seconds.
-
Number of Scans (NS): Adjust for adequate signal-to-noise (S/N), typically 16 or 32 scans.
-
-
Processing:
-
Apply a gentle resolution-enhancement window function (e.g., Gaussian multiplication, GM) if necessary to sharpen multiplets.
-
Carefully phase and baseline correct the spectrum.
-
Use the spectrometer software to accurately measure the peak-to-peak separation within multiplets to determine J-values in Hz.
-
-
Causality Check: Do the measured J-values correspond to the expected values for a chair conformation (Table 1)? A large coupling constant (>8 Hz) between two methine (CH) protons is strong evidence for a trans-diaxial relationship.
Protocol 2: 2D NOESY for Through-Space Correlation
-
Sample Preparation: The sample must be free of dissolved oxygen, which is paramagnetic and can quench the NOE effect.[13] Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles.[14]
-
Spectrometer Setup: Standard ¹H setup.
-
Acquisition Parameters:
-
Pulse Program: Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyesgp on Bruker systems).
-
Mixing Time (d8 or tₘ): This is the most critical parameter.[13] It is the period during which the NOE transfer occurs. For small molecules like morpholine derivatives, the optimal mixing time is typically in the range of 0.5 to 1.0 seconds.[13][14] Start with a value around 0.5 seconds.
-
Number of Increments (in F1): Acquire at least 256-512 increments in the indirect dimension (t₁) for good resolution.
-
Number of Scans (NS): Typically 8-16 scans per increment, depending on concentration.
-
-
Processing:
-
Apply a squared sine-bell (QSINE) window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Carefully phase the spectrum. Symmetrize the spectrum if necessary to improve the appearance, but perform the final analysis on the non-symmetrized data.
-
-
Interpretation and Trustworthiness:
-
NOESY cross-peaks indicate spatial proximity.[10]
-
Self-Validation: Look for expected correlations that confirm the known geometry of the ring itself. For instance, you should observe a strong NOE between the two axial protons on the same CH₂ group. The presence of these expected correlations validates the chosen mixing time and experimental setup.
-
Distinguishing Artifacts: COSY-type artifacts (from J-coupling) can sometimes appear in a NOESY spectrum. These can be identified by their anti-phase (up-down) multiplet structure and should be disregarded for NOE analysis.[15]
-
Part 4: Advanced Topics - Determining Absolute Configuration
While NOESY and J-coupling analysis are powerful for determining relative stereochemistry (cis/trans), they cannot distinguish between enantiomers. For determining absolute configuration, more advanced methods are required.
-
Chiral Derivatizing Agents (CDAs): The molecule of interest is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid.[16][17] This creates a mixture of diastereomers, which will have distinct and different NMR spectra. By analyzing the chemical shift differences (Δδ) of the protons near the new chiral center, the absolute configuration can often be determined based on established empirical models.[18]
-
Chiral Solvating Agents (CSAs): The chiral molecule is dissolved in a solution containing an enantiomerically pure CSA. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, causing separate signals to be observed in the NMR spectrum.[19][20] This method is advantageous as it does not require chemical modification of the analyte.
Conclusion
The stereochemical assignment of morpholine derivatives is a solvable and essential challenge in modern chemical and pharmaceutical research. By employing a logical and systematic workflow of NMR experiments—beginning with basic 1D and 2D correlation to establish the molecular framework, followed by detailed analysis of ³JHH coupling constants and, most critically, 2D NOESY data—researchers can achieve unambiguous and reliable determination of relative stereochemistry. The causality is clear: J-couplings report on through-bond dihedral angles, while NOEs report on through-space proximity. Together, they provide a complete and validated picture of the molecule's three-dimensional structure in solution, ensuring that the correct stereoisomer is advanced in the drug development pipeline.
References
-
Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2018). NOESY and ROESY. Available at: [Link]
-
Hassan, A. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(19), 3073-3078. Available at: [Link]
-
LibreTexts Chemistry. (2021). 5.4: NOESY Spectra. Available at: [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Spectrus Blog. Available at: [Link]
-
Fülöp, F., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(11), 909-913. Available at: [Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2012). Strategies for using NMR spectroscopy to determine absolute configuration. Chemical Reviews, 112(8), 4603-4641. Available at: [Link]
-
Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689. Available at: [Link]
-
Chemwise. (2023). Cis or Trans? How to differentiate by NMR? YouTube. Available at: [Link]
-
University of California, Berkeley. (n.d.). 7.3 2D Gradient NOESY Experiment. Available at: [Link]
-
Di Bari, L., et al. (2020). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 25(22), 5483. Available at: [Link]
-
Pérez, M. A., et al. (2002). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry, 67(19), 6673-6680. Available at: [Link]
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Absolute Configuration. YouTube. Available at: [Link]
-
ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs Spectrus Blog. Available at: [Link]
-
Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers, 34(9), 1179-1189. Available at: [Link]
-
Rockefeller University. (n.d.). NOE Experiments on the Bruker. Available at: [Link]
-
ResearchGate. (n.d.). Representative morpholine ring formation. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available at: [Link]
-
Ye, C., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. Available at: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]
-
Guga, P., et al. (1991). Diastereomeric dinucleoside-methylphosphonates: determination of configuration with the 2-D NMR ROESY technique. Nucleic Acids Research, 19(21), 5851-5856. Available at: [Link]
- Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. acdlabs.com [acdlabs.com]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. acdlabs.com [acdlabs.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 15. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 16. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 17. spark904.nl [spark904.nl]
- 18. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystallography of Novel Morpholine Compounds for Drug Discovery Professionals
This guide provides an in-depth, objective comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of novel morpholine compounds. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about which methods to employ for definitive structural analysis.
The Ascendance of the Morpholine Scaffold in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in modern drug design, featured in a multitude of approved and experimental drugs.[1][2][3] Its prevalence stems from its advantageous physicochemical and metabolic properties, as well as its synthetic accessibility.[1][2][4] The morpholine ring can enhance a molecule's potency, impart desirable drug-like characteristics, and improve pharmacokinetic profiles.[1][2][3] Given these benefits, the precise determination of the three-dimensional (3D) structure of novel morpholine derivatives is paramount for understanding their biological activity and for guiding further drug development efforts.
The Unambiguous Power of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[5] It remains the gold standard for determining the absolute 3D structure of molecules, from simple organic compounds to complex biological macromolecules.[6]
The fundamental principle of X-ray crystallography involves illuminating a single crystal with a focused beam of X-rays and observing the resulting diffraction pattern.[7][8] The crystal's regularly repeating internal structure acts as a three-dimensional diffraction grating, scattering the X-rays in a predictable pattern of spots known as reflections.[7][8] By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be generated.[5][7][8] This electron density map is then used to determine the precise positions of atoms, bond lengths, and bond angles within the molecule.[5][8]
The Crystallographic Workflow: From Powder to Structure
The journey from a newly synthesized morpholine compound to a refined crystal structure follows a well-defined, multi-step process. Each stage is critical for obtaining high-quality, reliable data.
Caption: The workflow of single-crystal X-ray crystallography.
Detailed Experimental Protocols
Protocol for Crystallization of a Novel Morpholine Compound
The initial and often most challenging step is growing a high-quality single crystal.[5]
-
Step 1: Purity is Paramount. Ensure the morpholine compound is of high purity (ideally >95%), as impurities can inhibit crystallization.
-
Step 2: Solvent Selection. The choice of solvent is crucial.[9] A good solvent will dissolve the compound when heated but allow it to become supersaturated upon cooling.
-
Step 3: Crystallization Techniques. Several methods can be employed:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[9] This is often the simplest and most effective method.[9]
-
Slow Cooling: Create a saturated solution of the compound at an elevated temperature and allow it to cool slowly.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystals may form at the interface.
-
Protocol for Data Collection and Structure Refinement
-
Step 1: Crystal Mounting. A suitable single crystal is carefully mounted on a goniometer head.[5] For small molecules, this is often done using oil or glue on a glass fiber or loop.[5]
-
Step 2: Data Collection. The mounted crystal is placed in an X-ray diffractometer, and a series of diffraction images are collected as the crystal is rotated.[6]
-
Step 3: Data Processing. The collected images are processed to integrate the intensities of the diffraction spots and to scale the data.[6]
-
Step 4: Structure Solution. The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically successful.
-
Step 5: Structure Refinement. An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.[5]
-
Step 6: Validation. The final structure is validated to ensure its chemical and crystallographic reasonability.[10][11] This involves checking bond lengths, angles, and for any unresolved issues in the electron density map.[10]
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data or may be more suitable in certain situations.
| Technique | Principle | Strengths | Weaknesses | Best For |
| X-ray Crystallography | X-ray diffraction from a single crystal | Unambiguous 3D structure, high resolution, absolute configuration | Requires a single crystal, solid-state structure may differ from solution | Definitive determination of molecular structure, stereochemistry, and packing |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides information about connectivity and 3D structure in solution, good for dynamic studies | Can be complex to interpret for large molecules, may not provide absolute configuration without specific experiments | Elucidating connectivity, determining solution conformation, studying molecular dynamics |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | High sensitivity, provides accurate molecular weight and elemental composition | Provides limited information on 3D structure, fragmentation can be complex | Determining molecular weight and formula, identifying known compounds by fragmentation pattern |
| Computational Chemistry | Quantum mechanical and molecular mechanics calculations | Can predict structures and properties of molecules that are difficult to study experimentally | Accuracy is dependent on the level of theory and can be computationally expensive, requires experimental validation | Predicting molecular geometries, exploring conformational landscapes, understanding reaction mechanisms |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of small molecules in solution.[12][13][14] It provides detailed information about the chemical environment and connectivity of atoms within a molecule.[12][14] While 1D NMR (¹H and ¹³C) is routine for confirming the presence of functional groups and the carbon skeleton, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for piecing together the complete molecular structure.[13][15]
Key Differences from X-ray Crystallography:
-
State of Matter: NMR analyzes molecules in solution, providing insights into their behavior in a more biologically relevant environment, whereas X-ray crystallography studies molecules in the solid state.[16]
-
Structural Information: While NMR excels at determining connectivity, obtaining a high-resolution 3D structure can be more challenging than with crystallography.[16]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[17] It is invaluable for determining the molecular weight of a compound with high accuracy, which in turn can be used to deduce its elemental composition.[17] The fragmentation pattern of a molecule in the mass spectrometer can also serve as a "fingerprint" for identification.[18]
Key Differences from X-ray Crystallography:
-
Structural Detail: MS provides very limited information about the 3D arrangement of atoms in a molecule.[19]
-
Sample Requirements: MS requires only a very small amount of sample and does not necessitate a crystalline form.
Computational Chemistry
Computational chemistry uses theoretical principles to model and predict molecular structures and properties.[20] Techniques like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of a molecule, providing a theoretical 3D structure.
Key Differences from X-ray Crystallography:
-
Experimental vs. Theoretical: Computational chemistry is a predictive tool, and its results must be validated by experimental data.
-
Accuracy: While computational methods have become increasingly accurate, they may not always perfectly reflect the true structure of a molecule.[21]
Conclusion: An Integrated Approach to Structural Elucidation
For novel morpholine compounds in drug discovery, single-crystal X-ray crystallography remains the unparalleled method for obtaining a definitive, high-resolution 3D structure. This information is critical for understanding structure-activity relationships and for rational drug design.
However, a comprehensive structural characterization often benefits from an integrated approach.[22] NMR spectroscopy can provide valuable information about the molecule's conformation and dynamics in solution, while mass spectrometry confirms its molecular weight and elemental composition. Computational chemistry can be used to explore different conformational possibilities and to rationalize experimental findings. By combining the strengths of these techniques, researchers can gain a complete and nuanced understanding of their novel morpholine compounds.
References
-
X-ray crystallography - Wikipedia. Available from: [Link]
-
Blow D. x Ray crystallography. PMC. Available from: [Link]
-
Cowtan K. A beginner's guide to X-ray data processing. The Biochemist. 2021;43(2):50-54. Available from: [Link]
-
X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. 2022. Available from: [Link]
-
Guan X, Wu J, Geri M, et al. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. 2022;8(3):366-375. Available from: [Link]
-
Le Pevelen D. Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. 2017. Available from: [Link]
-
Spek AL. Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. 2009;65(Pt 2):148-155. Available from: [Link]
-
Guide for crystallization. Available from: [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. 2012. Available from: [Link]
-
Predicting Molecular Properties via Computational Chemistry. J-Star Research. Available from: [Link]
-
Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. 2024. Available from: [Link]
-
Brunger AT, Adams PD, Rice LM. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Available from: [Link]
-
Kourounakis AP, Xanthopoulos D, Tzara A. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. 2020;40(2):707-751. Available from: [Link]
-
The Organic Chemistry Tutor. Mass Spectrometry. YouTube. 2021. Available from: [Link]
-
Small molecule-NMR. University of Gothenburg. 2023. Available from: [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available from: [Link]
-
Gražulis S, Merkys A, Vaitkus A, et al. Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography. 2015;48(1):85-95. Available from: [Link]
-
Tzara A, Xanthopoulos D, Kourounakis AP. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020;15(5):392-403. Available from: [Link]
-
Giacovazzo C, Monaco HL, Viterbo D, et al. 6 Solution and Refinement of Crystal Structures. In: Fundamentals of Crystallography. Oxford University Press; 2011. Available from: [Link]
-
Chandler B. New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. 2025. Available from: [Link]
-
Mass Spectrometry. Chemistry LibreTexts. 2023. Available from: [Link]
-
Sharma PK, Amin A, Kumar M. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2021;280:04003. Available from: [Link]
-
Spek AL. Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. 2003;36(1):7-13. Available from: [Link]
-
Staples RJ. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. 2021;77(Pt 1):1-10. Available from: [Link]
-
Journal of Chemical Information and Modeling. ACS Publications. Available from: [Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available from: [Link]
-
Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]
-
12.2 Interpreting Mass Spectra. In: Organic Chemistry. OpenStax; 2023. Available from: [Link]
-
Validation of Experimental Crystal Structures. CCDC. 2023. Available from: [Link]
-
Guan X, Wu J, Geri M, et al. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. 2022;8(3):366-375. Available from: [Link]
-
9 Ways to Crystallize Organic Compounds. wikiHow. 2024. Available from: [Link]
-
Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. IIIT Hyderabad. Available from: [Link]
-
X-ray Crystallography. Creative BioMart. Available from: [Link]
-
Comparison of NMR and X-ray crystallography. Available from: [Link]
-
Dr. M. K. Chahal. 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. 2020. Available from: [Link]
-
Linden A. Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. 2013. Available from: [Link]
-
Sketchy MCAT. Analyzing Compound Structure & Mass (Full Lesson) | Chemistry. YouTube. 2023. Available from: [Link]
-
Tzara A, Xanthopoulos D, Kourounakis AP. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020;15(5):392-403. Available from: [Link]
- Myerson AS, ed. Crystallization of Organic Compounds. John Wiley & Sons; 2019.
-
Davey R. X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. 2019. Available from: [Link]
-
Le Pevelen D. X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. 2017. Available from: [Link]
-
Bornscheuer UT, Buller R, Damborsky J, et al. Structure Prediction and Computational Protein Design for Efficient Biocatalysts and Bioactive Proteins. Angewandte Chemie International Edition. 2025;64(3):e202421686. Available from: [Link]
-
Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. 2019. Available from: [Link]
-
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications. Available from: [Link]
-
Henderson T. What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. AZoM.com. 2025. Available from: [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. platonsoft.nl [platonsoft.nl]
- 12. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule-NMR | University of Gothenburg [gu.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. hscprep.com.au [hscprep.com.au]
- 18. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 21. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 22. creative-biostructure.com [creative-biostructure.com]
A Senior Application Scientist's Guide to Scalable Chiral Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The precise installation of stereochemistry within the morpholine ring is frequently paramount to achieving the desired therapeutic effect and ensuring safety.[1] As drug development progresses from the bench to manufacturing, the scalability of the synthetic route to these chiral building blocks becomes a critical consideration. This guide provides an in-depth comparison of prominent methods for chiral morpholine synthesis, with a focus on their scalability and practical application in a process chemistry setting.
Asymmetric Hydrogenation of Dehydromorpholines
Asymmetric hydrogenation stands out as a highly efficient and atom-economical method for establishing stereocenters.[1][2] This approach typically involves the reduction of a prochiral dehydromorpholine precursor using a chiral catalyst, most commonly a rhodium or ruthenium complex with a chiral phosphine ligand.[2][3]
Mechanistic Considerations
The catalytic cycle of asymmetric hydrogenation is well-understood. The dehydromorpholine substrate coordinates to the chiral metal catalyst, followed by the oxidative addition of hydrogen. The chiral ligands create a chiral environment around the metal center, directing the hydride transfer to one face of the double bond, thus establishing the desired stereochemistry. The choice of ligand is crucial and can be tailored to the specific substrate to achieve high enantioselectivity.
Scalability Assessment
Advantages:
-
High Efficiency: This method often provides near-quantitative yields and excellent enantioselectivities (up to 99% ee).[2][3][4]
-
Atom Economy: As an addition reaction, it has excellent atom economy, minimizing waste.
-
Catalytic Nature: Low catalyst loadings (often in the range of 0.01 mol%) can be used, which is economically favorable for large-scale production.[1]
Challenges:
-
Catalyst Cost and Availability: Chiral phosphine ligands and precious metal precursors can be expensive, although their high turnover numbers can offset this cost.
-
High-Pressure Equipment: The use of hydrogen gas often necessitates specialized high-pressure reactors, which can be a significant capital investment.[1]
-
Catalyst Removal: Trace metal contamination in the final product is a major concern in the pharmaceutical industry, requiring efficient catalyst removal and quantification.
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol is a representative example for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.[1]
Materials:
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
SKP-Phos (or other suitable chiral bisphosphine ligand) (0.011 equiv)
-
Anhydrous, degassed Dichloromethane (DCM)
-
High-purity hydrogen gas
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, a dried Schlenk tube is charged with the chiral bisphosphine ligand and [Rh(COD)₂]BF₄. Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.[1]
-
Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, the dehydromorpholine substrate is dissolved in anhydrous, degassed solvent.[1]
-
Hydrogenation: The prepared catalyst solution is transferred to the substrate solution via cannula. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).[1]
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by TLC or GC/MS on carefully withdrawn aliquots.[1]
-
Work-up: Upon completion, the hydrogen pressure is carefully released. The reaction mixture is concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by column chromatography on silica gel to afford the chiral morpholine.[1]
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.[1]
Diagram of Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
This one-pot method offers an efficient route to 3-substituted morpholines from readily available aminoalkyne substrates.[5][6] It involves an initial titanium-catalyzed hydroamination to form a cyclic imine, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[6]
Mechanistic Considerations
The first step, intramolecular hydroamination, is catalyzed by a titanium complex to form the six-membered cyclic imine. In the second step, a chiral ruthenium catalyst, such as a Noyori-type catalyst, facilitates the transfer of hydrogen from a hydrogen donor (e.g., formic acid/triethylamine mixture) to the imine. The chirality of the catalyst directs the hydride addition to one face of the C=N double bond, leading to the enantioenriched morpholine. Hydrogen-bonding interactions between the substrate and the catalyst are often crucial for achieving high enantioselectivity.[5][6]
Scalability Assessment
Advantages:
-
One-Pot Procedure: Combining two reactions into a single pot reduces operational complexity, solvent waste, and purification steps, which is highly desirable for large-scale synthesis.[6]
-
Readily Available Starting Materials: The aminoalkyne precursors can often be prepared from simple starting materials.
-
Milder Conditions for Hydrogenation: Transfer hydrogenation avoids the need for high-pressure hydrogen gas, using a liquid hydrogen donor instead, which can be operationally simpler and safer.[7]
Challenges:
-
Catalyst Compatibility: The two different metal catalysts must be compatible in the same reaction vessel, or the first catalyst must be removed or deactivated before the second is added.
-
Substrate Scope: The efficiency and enantioselectivity can be sensitive to the nature of the substituents on the aminoalkyne.
-
Byproduct Formation: The hydrogen donor in transfer hydrogenation generates byproducts that need to be removed during work-up.
Experimental Protocol: Tandem Synthesis of a 3-Substituted Morpholine
This protocol is a general representation of the tandem hydroamination and asymmetric transfer hydrogenation.[6]
Materials:
-
Aminoalkyne substrate (1.0 equiv)
-
Titanium hydroamination catalyst (e.g., Ti(NMe₂)₄) (0.1 equiv)
-
RuCl (0.01 equiv)
-
Formic acid/triethylamine (5:2 azeotrope)
-
Anhydrous toluene
-
DMF
Procedure:
-
Hydroamination: The aminoalkyne substrate and the titanium catalyst are dissolved in anhydrous toluene. The mixture is heated to 110 °C for 14 hours.[7]
-
Asymmetric Transfer Hydrogenation: After cooling to room temperature, the ruthenium catalyst and a mixture of formic acid and triethylamine are added, followed by DMF. The reaction is stirred at 23 °C for 16 hours.[7]
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. The crude product is then purified by column chromatography.
Diagram of Tandem Reaction Pathway
Caption: Tandem Hydroamination/ATH Pathway.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of precious metals.[8] For chiral morpholine synthesis, organocatalytic methods often involve intramolecular reactions, such as Michael additions or Mannich reactions, catalyzed by small chiral organic molecules like proline derivatives.
Mechanistic Considerations
In a typical organocatalytic approach, the catalyst activates the substrate by forming a transient chiral intermediate, such as an enamine or an iminium ion.[8] This activation lowers the energy of the transition state for the desired bond-forming reaction and directs the stereochemical outcome. For instance, a chiral amine catalyst can react with an aldehyde to form a chiral enamine, which then undergoes an intramolecular aza-Michael addition to an α,β-unsaturated system within the same molecule to form the morpholine ring.
Scalability Assessment
Advantages:
-
Metal-Free: This avoids the issue of metal contamination in the final product, a significant advantage in pharmaceutical manufacturing.
-
Lower Cost Catalysts: Organocatalysts are often derived from readily available chiral natural products and are generally less expensive than precious metal catalysts.
-
Operational Simplicity: These reactions are often run under mild conditions and do not require specialized equipment like high-pressure reactors.
Challenges:
-
Catalyst Loading: Organocatalytic reactions may require higher catalyst loadings (e.g., 1-20 mol%) compared to transition metal catalysis.[8]
-
Reaction Times: Some organocatalytic reactions can be slow, requiring long reaction times.
-
Purification: The higher catalyst loading can sometimes complicate product purification.
Chiral Pool and Auxiliary-Based Methods
The "chiral pool" refers to the use of readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials.[9] Chiral auxiliary methods involve temporarily attaching a chiral molecule to the substrate to direct a stereoselective reaction.
Scalability Assessment
Advantages:
-
High Enantiopurity: Starting from an enantiopure material can guarantee the stereochemical integrity of the product.
-
Predictable Stereochemistry: The stereochemical outcome is often highly predictable.
Challenges:
-
Limited Structural Diversity: The range of accessible target molecules is limited by the available chiral pool.
-
Stoichiometric Use of Chiral Material: Both chiral pool and chiral auxiliary methods require stoichiometric amounts of the chiral material, which can be expensive and generate more waste.
-
Additional Steps: Chiral auxiliary methods require extra steps for attaching and removing the auxiliary, which adds to the overall cost and complexity of the synthesis.
Comparative Summary
| Method | Key Advantages | Key Challenges for Scalability | Typical Catalyst Loading |
| Asymmetric Hydrogenation | High yields and ee, excellent atom economy | High-pressure equipment, catalyst cost and removal | 0.01 - 1 mol% |
| Tandem Hydroamination/ATH | One-pot efficiency, milder hydrogenation conditions | Catalyst compatibility, potential for byproducts | 0.01 - 1 mol% (Ru), 10 mol% (Ti) |
| Organocatalysis | Metal-free, lower catalyst cost, operational simplicity | Higher catalyst loading, longer reaction times | 1 - 20 mol% |
| Chiral Pool/Auxiliary | High enantiopurity, predictable stereochemistry | Limited diversity, stoichiometric use of chiral material, extra steps | Stoichiometric |
Conclusion
The choice of a synthetic method for chiral morpholines on a large scale depends on a careful evaluation of multiple factors, including cost, safety, efficiency, and the specific structural requirements of the target molecule. For high-value pharmaceutical intermediates where efficiency and stereochemical purity are paramount, asymmetric hydrogenation and tandem catalytic methods often represent the most attractive options, despite the initial investment in catalysts and equipment. Organocatalysis is a rapidly evolving field that offers a compelling metal-free alternative, particularly as more efficient catalysts with lower loadings are developed. While chiral pool and auxiliary-based methods are reliable, their scalability can be limited by the cost and availability of the stoichiometric chiral material. A thorough process development and optimization phase is crucial to identify the most robust and economically viable route for any given chiral morpholine target.
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-345. [Link]
-
Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7648–7654. [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14238-14243. [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
-
Davies, S. G., et al. (2014). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 79(24), 12153–12165. [Link]
-
Thomson, R. J., & Miller, S. J. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]
-
Abbinante, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243163. [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Kopach, M. E., et al. (2015). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 19(4), 543–550. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (S)-Methyl morpholine-2-carboxylate
As a cornerstone in contemporary drug discovery and development, the morpholine scaffold and its derivatives are invaluable. (S)-Methyl morpholine-2-carboxylate, a key chiral building block, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Hazard Identification and Risk Assessment
GHS Hazard Classifications for Methyl morpholine-2-carboxylate: [1]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
It is also prudent to consider the hazard profile of the parent compound, morpholine, which is classified as a flammable liquid that can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled[2][3]. Given these potential hazards, a cautious approach is warranted.
Hazard Summary Table:
| Hazard Classification | Statement | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling (S)-Methyl morpholine-2-carboxylate. The following table outlines the minimum required PPE for various laboratory operations.
PPE Selection Matrix:
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Nitrile gloves, safety glasses with side shields, lab coat. |
| Solution Preparation | Nitrile gloves, chemical splash goggles, lab coat. Work in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Nitrile gloves, chemical splash goggles, lab coat. All manipulations should be performed in a chemical fume hood. |
| Work-up and Purification | Chemical-resistant gloves (e.g., butyl rubber for extended contact), chemical splash goggles, lab coat. All procedures must be conducted within a fume hood. |
Rationale for PPE Selection:
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[4].
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling solutions or during procedures with a risk of splashing, chemical splash goggles are essential to provide a complete seal around the eyes[4][5].
-
Body Protection: A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing.
-
Respiratory Protection: All handling of (S)-Methyl morpholine-2-carboxylate, especially when in solution or if there is a potential for aerosolization, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or mists[4].
Procedural Guidance for Safe Handling
A systematic approach to handling (S)-Methyl morpholine-2-carboxylate will minimize exposure risks and ensure operational safety.
Preparation and Weighing
-
Designated Area: Conduct all weighing and handling in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Dispensing: Use a spatula or other appropriate tool to dispense the solid material. Avoid creating dust.
-
Container Sealing: After dispensing, securely seal the container to prevent the release of any residual material.
Solution Preparation and Use in Reactions
-
Fume Hood: Always prepare solutions and run reactions within a properly functioning chemical fume hood[4].
-
Controlled Addition: When adding the compound to a solvent or reaction mixture, do so slowly and in a controlled manner to avoid splashing.
-
Temperature Control: Be mindful of any exothermic reactions that may occur upon addition and have appropriate cooling measures in place.
-
Closed Systems: Whenever possible, use closed systems for reactions to minimize the potential for vapor release.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[4][5]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4].
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention[4].
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures[6].
Disposal Plan: Responsible Waste Management
All waste containing (S)-Methyl morpholine-2-carboxylate must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations[4].
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with (S)-Methyl morpholine-2-carboxylate.
Caption: Decision tree for selecting appropriate PPE.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: N-METHYLMORPHOLINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from [Link]
-
Penta s.r.o. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Redox. (2022, October 1). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
